2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-5-pyridin-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOZQSSIKSLQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504852 | |
| Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76686-93-6 | |
| Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and available data for the compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide also incorporates general methodologies and the established biological significance of the broader class of 2,5-disubstituted 1,3,4-thiadiazoles. This information is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.
Core Structure and Chemical Identity
This compound is a heterocyclic compound featuring a pyridine ring linked to a 5-chloro-1,3,4-thiadiazole moiety. The structural arrangement of these two rings suggests potential for diverse biological activities, a hallmark of the 1,3,4-thiadiazole scaffold.[1][2]
Structural Diagram
Caption: 2D structure of this compound.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below. This information is crucial for database searches and regulatory purposes.
| Identifier | Value | Reference |
| CAS Number | 76686-93-6 | [3][4] |
| Molecular Formula | C₇H₄ClN₃S | [3] |
| Molecular Weight | 197.65 g/mol | [3] |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(S2)Cl | [3] |
| InChI | InChI=1S/C7H4ClN3S/c8-7-10-9-6(11-7)5-3-1-2-4-10/h1-4H | |
| InChIKey | Not available in searched literature |
Experimental Data (General Context)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns of these aromatic protons would be characteristic of a 2-substituted pyridine.
-
¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon atoms of the pyridine ring and the two carbon atoms of the thiadiazole ring. The carbon attached to the chlorine atom in the thiadiazole ring would likely appear at a characteristic downfield shift.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide valuable information about the connectivity of the pyridine and chloro-thiadiazole rings.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C=N and C-S stretching vibrations within the thiadiazole ring, as well as vibrations associated with the pyridine ring.
Synthesis Protocols (General Approaches)
A definitive, published synthesis protocol for this compound has not been identified in the current literature search. However, the synthesis of analogous 2,5-disubstituted 1,3,4-thiadiazoles typically follows established synthetic routes.[7][8] A plausible synthetic strategy could involve the cyclization of a suitable thiosemicarbazide precursor derived from pyridine-2-carboxylic acid or a related starting material.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for this class of compounds.
Caption: A potential synthetic route to the target compound.
Biological Activity and Signaling Pathways (Postulated)
Direct biological studies on this compound are not available in the reviewed literature. However, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][9][10]
Potential Mechanisms of Action
Derivatives of 1,3,4-thiadiazole have been reported to exert their biological effects through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.[10] The presence of the pyridine ring and the chloro substituent in the target molecule could modulate its biological activity and target specificity.
Hypothesized Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways implicated in disease. The diagram below illustrates a generalized representation of signaling pathways often targeted by small molecule inhibitors.
Caption: Potential interaction with a generic kinase signaling pathway.
Conclusion and Future Directions
This compound represents an intriguing scaffold for further investigation in the field of medicinal chemistry. While there is a notable absence of specific experimental and biological data in the current literature, the known activities of related 1,3,4-thiadiazole derivatives provide a strong rationale for its synthesis and evaluation. Future research should focus on developing a robust synthetic route, comprehensive analytical characterization, and screening for a variety of biological activities to unlock the therapeutic potential of this compound.
References
- 1. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 76686-93-6 | BDA68693 [biosynth.com]
- 4. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
- 8. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine chemical properties and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its chemical identity, physical characteristics, and provides a generalized synthesis approach based on established methods for analogous compounds.
Core Chemical Identity
IUPAC Name: this compound[1]
Molecular Formula: C₇H₄ClN₃S[2]
Molecular Weight: 197.65 g/mol [2]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 76686-93-6 | [1][2] |
| Molecular Formula | C₇H₄ClN₃S | [2] |
| Molecular Weight | 197.65 g/mol | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and plausible synthetic route can be conceptualized based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives. This approach typically involves the cyclization of a thiosemicarbazide precursor.
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Generalized):
-
Formation of Thiosemicarbazone Intermediate: Pyridine-2-carbaldehyde is reacted with thiosemicarbazide in a suitable solvent, such as ethanol, often with catalytic acid, to form 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide.
-
Oxidative Cyclization: The thiosemicarbazone intermediate undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring. This is commonly achieved using an oxidizing agent like ferric chloride (FeCl₃) or ammonium ferric sulfate. This step yields 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole.
-
Chlorination: The final step involves the conversion of the amino group to a chloro group. This can be accomplished through a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by treatment with a copper(I) chloride catalyst.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. However, specific studies detailing the biological mechanism of action or the signaling pathways modulated by this compound are not currently available in the public domain.
Given the broad spectrum of activity of this chemical class, a logical relationship for its potential as an antimicrobial agent can be visualized. The following diagram illustrates a generalized logical workflow for the investigation of a novel thiadiazole derivative as an antimicrobial agent.
Caption: Logical workflow for antimicrobial drug discovery with a thiadiazole derivative.
Conclusion
This compound is a compound with a well-defined chemical structure. While specific experimental data on its physicochemical properties and a detailed, optimized synthesis protocol are yet to be widely published, its synthesis can be reasonably approached through established methods for analogous compounds. The broad biological activities of the 1,3,4-thiadiazole scaffold suggest that this compound could be a valuable candidate for further investigation in drug discovery and materials science. Future research should focus on obtaining empirical data for its physical properties, optimizing its synthesis, and exploring its specific biological targets and mechanisms of action.
References
In-Depth Technical Guide: Physicochemical Characteristics of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine (CAS 76686-93-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of the compound 2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine, identified by the CAS number 76686-93-6. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its properties, synthesis, and potential biological activities.
Core Physicochemical Characteristics
| Property | Value | Source |
| CAS Number | 76686-93-6 | [1] |
| Chemical Name | This compound | [1][2][3] |
| Molecular Formula | C₇H₄ClN₃S | [1][3] |
| Molecular Weight | 197.65 g/mol | [1][3] |
| SMILES | C1=CC=NC(=C1)C2=NN=C(S2)Cl | [3] |
| XLogP3 (Computed) | 1.9 | |
| Hydrogen Bond Acceptor Count (Computed) | 4 | |
| Topological Polar Surface Area (Computed) | 66.9 Ų |
Experimental Protocols: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a class of compounds to which CAS 76686-93-6 belongs, involves the cyclization of thiosemicarbazides. The following is a representative protocol adapted from literature for the synthesis of similar derivatives.[4][5]
Materials:
-
Appropriate thiosemicarbazide precursor
-
Cyclizing agent (e.g., phosphorus oxychloride, concentrated sulfuric acid, or acetic anhydride)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Base (if required, e.g., potassium carbonate)
-
Standard laboratory glassware and purification equipment (e.g., reflux condenser, filtration apparatus, recrystallization solvents)
Procedure:
-
Thiosemicarbazide Preparation: The precursor thiosemicarbazide is synthesized by reacting an appropriate acyl hydrazine with an isothiocyanate.
-
Cyclization: The thiosemicarbazide is dissolved in a suitable solvent, and the cyclizing agent is added portion-wise with stirring. The reaction mixture is then heated under reflux for a specified period (typically several hours) to facilitate the cyclization into the 1,3,4-thiadiazole ring.
-
Work-up: After cooling, the reaction mixture is poured into crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with water to remove any inorganic impurities.
-
Purification: The crude 1,3,4-thiadiazole derivative is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8]
Anticancer Activity and Lipoxygenase Inhibition
Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. One of the proposed mechanisms of action is the inhibition of the lipoxygenase (LOX) pathway.[9] Lipoxygenases are enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of signaling molecules involved in inflammation and cell proliferation.[9][10][11] The aberrant activity of the LOX pathway has been implicated in the progression of various cancers.[9]
The following diagram illustrates a simplified representation of the lipoxygenase signaling pathway.
General Anticancer Mechanisms
Beyond lipoxygenase inhibition, 1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects through various other mechanisms.[6][12] These include the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6]
The following diagram provides a logical overview of the potential anticancer mechanisms of 1,3,4-thiadiazole derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]
- 3. This compound | 76686-93-6 | BDA68693 [biosynth.com]
- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE LIPOXYGENASE PATHWAY | Annual Reviews [annualreviews.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
The Biological Potential of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine Derivatives: A Technical Guide
Introduction
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently proven to be rich sources of biologically active molecules. Among these, the 1,3,4-thiadiazole scaffold is a privileged structure, known for its diverse pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The mesoionic nature of the thiadiazole ring allows it to cross cellular membranes and interact effectively with biological targets, while the sulfur atom enhances liposolubility.[3]
When coupled with a pyridine ring—another critical pharmacophore found in numerous approved drugs—the resulting hybrid molecule, such as the 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine scaffold, presents a compelling framework for drug discovery. This technical guide synthesizes the current understanding of the biological activities of these derivatives, focusing on their anticancer and antimicrobial potential. It provides a detailed overview of quantitative data, experimental methodologies, and the underlying structure-activity relationships.
Anticancer Activity
Derivatives of the 1,3,4-thiadiazole-pyridine scaffold have demonstrated significant cytotoxic properties against a range of human cancer cell lines. The mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as lipoxygenases (LOX) and various kinases.[3][4]
Quantitative Cytotoxicity Data
The in vitro anticancer activity of these compounds is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.
| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference Compound |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with pyridinium ring (Derivative 3) | MCF-7 (Breast) | 7.56 µg/mL | 5-FU (6.80 µg/mL) |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (Nitro-substituted) | PC3 (Prostate) | High cytotoxic activity | Doxorubicin |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (Methoxy-substituted) | SKNMC (Neuroblastoma) | Acceptable cytotoxic activity | Doxorubicin |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine derivatives (Compound 4e, 4i) | MCF-7 (Breast) | 2.34 - 8.35 µM | - |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine derivatives (Compound 4e, 4i) | HepG2 (Hepatocellular) | 3.13 - 44.87 µg/mL | 5-FU |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative (Compound C2) | MCF-7 (Breast) | 110.4 µg/mL | - |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative (Compound C2) | WRL68 (Normal Liver) | 272.8 µg/mL | - |
Data compiled from multiple sources.[4][5][6][7]
Mechanism of Action: Enzyme Inhibition
A key aspect of the anticancer potential of these derivatives is their ability to inhibit specific enzymes. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the progression of several cancers.[4] The methoxylated versions of these compounds were found to be the most potent enzyme inhibitors.[4]
Caption: Inhibition of an oncogenic kinase signaling pathway.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antimicrobial properties.[8][9] When combined with pyridine, these derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Quantitative Antimicrobial Data
Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that prevents visible microbial growth.
| Compound/Derivative Class | Target Microorganism | Activity (MIC in µg/mL) | Reference Compound |
| 2,5-disubstituted-1,3,4-thiadiazole with 1,2,4-triazole (Compounds 7-9) | Various Bacteria & Fungi | 8 - 16 | - |
| 2,5-disubstituted-1,3,4-thiadiazole with 1,3,4-thiadiazole (Compounds 10-12) | Various Bacteria & Fungi | 8 - 31.25 | - |
| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole | E. coli, S. aureus | Active at 40 µg/mL | - |
| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Gram-positive & Gram-negative Bacteria, Fungi | 8 - 31.25 | - |
| Nitrofuran-thiadiazole-thiazolidinone derivatives | Helicobacter pylori (resistant) | Strong Inhibition | Ampicillin |
Data compiled from multiple sources.[9][10][11] It has been observed that chloro-substituted thiadiazoles can exhibit stronger antimicrobial activity compared to derivatives with other groups like nitro, methoxy, or methyl.[8]
Experimental Protocols & Methodologies
The biological evaluation of these compounds relies on standardized in vitro assays.
General Synthesis of a Pyridine-Thiadiazole Derivative
The synthesis of these scaffolds often involves multi-step reactions. A representative pathway begins with a starting amine which is functionalized and then cyclized to form the thiadiazole ring.
Caption: A typical workflow for synthesis and biological evaluation.
1. Synthesis of 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl) Acetamide: The starting material, a 5-aryl-1,3,4-thiadiazol-2-amine, is mixed with anhydrous sodium acetate in a solvent like dry acetone.[12] Chloroacetyl chloride is added to the mixture, which is stirred and then poured into ice-cold water. The resulting precipitate is filtered, washed, dried, and crystallized to yield the chloro-acetamide intermediate.[5][12]
2. Synthesis of the Pyridinium Derivative: The chloro-acetamide intermediate is refluxed in dry pyridine for several hours.[12] After cooling, the reaction mixture is poured into a dilute acid solution (e.g., HCl). The precipitate that forms is the final pyridinium chloride derivative, which is then filtered, dried, and crystallized.[5][12]
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48-72 hours). A positive control (e.g., 5-Fluorouracil) and a negative control (vehicle) are included.[5]
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[9]
Structure-Activity Relationship (SAR)
The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the thiadiazole and pyridine rings.
Caption: Key sites for modification affecting biological activity.
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as a chloro group at the para-position of a phenyl ring attached to the thiadiazole, is a common feature in active compounds.[5][6] Nitro-containing derivatives have also shown high cytotoxic activity.[4]
-
Linker Group: The nature of the linker between the thiadiazole and other heterocyclic moieties (like piperazine) is crucial. An acetamide linker has been shown to be beneficial for antiproliferative activity.[6]
-
Pyridine Moiety: The pyridinium salt form appears to contribute to good anticancer activity, potentially by increasing cell permeability.[5]
Conclusion
The this compound framework and its close analogs represent a highly promising scaffold in medicinal chemistry. The derivatives exhibit a compelling range of biological activities, most notably potent anticancer and broad-spectrum antimicrobial effects. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting in vivo efficacy studies, and elucidating the precise molecular mechanisms of action to advance these promising compounds toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. amhsr.org [amhsr.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Therapeutic Landscape of Pyridine-Thiadiazole Compounds: A Technical Guide for Drug Development
Abstract: Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, hybrid molecules incorporating both pyridine and thiadiazole moieties have garnered substantial interest due to their broad spectrum of biological activities. The unique structural and electronic properties arising from the fusion of these two pharmacophores have led to the development of potent lead compounds in oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth review of the current research, focusing on the synthesis, therapeutic applications, and mechanisms of action of pyridine-thiadiazole derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
In the field of medicinal chemistry, the strategic combination of known pharmacophores into hybrid molecules is a well-established approach to developing novel therapeutic agents with enhanced efficacy and selectivity. Pyridine, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1][2] The thiadiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is another privileged structure known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]
The conjugation of pyridine and thiadiazole rings creates a unique chemical architecture with significant therapeutic potential.[1] These hybrid compounds have demonstrated a wide range of biological activities, positioning them as promising candidates for further development.[3] This guide will explore the synthesis, key therapeutic applications, and underlying mechanisms of these compounds, supported by quantitative data and detailed experimental methodologies.
Synthesis of Pyridine-Thiadiazole Derivatives
The synthesis of pyridine-thiadiazole compounds typically involves multi-step reactions. A common strategy is the condensation of a pyridine-containing starting material with a precursor for the thiadiazole ring. For instance, pyridine carboxylic acid derivatives can be reacted with thiosemicarbazide derivatives to form the 1,3,4-thiadiazole ring.[6] Another approach involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-(1,2,4)triazole-3-thiol with substituted phenacyl bromides.[7]
A generalized workflow for the synthesis and subsequent evaluation of these compounds is illustrated below. This process begins with the chemical synthesis and structural characterization of the novel derivatives, followed by a cascade of in vitro and in silico evaluations to identify promising therapeutic candidates.
References
- 1. Synthetic Strategies and Pharmacological Significance of Pyridine Thiadiazole Derivatives: A Contemporary Overview | Bentham Science [eurekaselect.com]
- 2. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospectiv… [ouci.dntb.gov.ua]
- 6. New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amhsr.org [amhsr.org]
A Comprehensive Guide to the Synthesis of 1,3,4-Thiadiazole Heterocycles
Introduction: The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms. This moiety is a prominent feature in a wide range of biologically active compounds, demonstrating its significance in medicinal chemistry and drug development.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal properties.[1][2][3] The stability of the aromatic ring and its capacity for diverse substitutions at the C2 and C5 positions make it a versatile building block for creating novel therapeutic agents.[4][5] This guide provides an in-depth review of the core synthetic strategies for constructing the 1,3,4-thiadiazole ring, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this field.
Core Synthetic Strategies
The synthesis of the 1,3,4-thiadiazole nucleus can be broadly categorized based on the primary starting materials. The most prevalent and versatile methods involve the cyclization of thiosemicarbazide derivatives or the reaction of acylhydrazides with a source of sulfur and carbon.
Figure 1: Key synthetic pathways to the 1,3,4-thiadiazole core.
Synthesis from Thiosemicarbazide Precursors
The cyclization of thiosemicarbazides or their derivatives is one of the most fundamental and widely employed methods for synthesizing 1,3,4-thiadiazoles.[4] This approach typically involves the reaction of a thiosemicarbazide with a compound that provides a single carbon atom, such as a carboxylic acid, acid chloride, or ester, leading to a dehydrative ring closure.[4][6]
A common and effective variation is the reaction between an aromatic carboxylic acid and thiosemicarbazide in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[2][3][7] This reaction proceeds through a proposed mechanism involving a nucleophilic attack by the thiosemicarbazide on the carboxylic acid, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.[8]
Figure 2: Proposed mechanism for thiosemicarbazide and carboxylic acid cyclization.
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amines[7]
This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles via the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide using phosphorus oxychloride.
-
A mixture of the appropriate aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.
-
Thiosemicarbazide (3.00 mmol) is added to the mixture.
-
The resulting mixture is heated to 80–90 °C for one hour with continuous stirring.
-
After heating, the reaction mixture is cooled in an ice bath, and 40 mL of water is added cautiously.
-
The resulting suspension is refluxed for 4 hours.
-
The mixture is cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
The precipitate that forms is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield the pure product.
Data Presentation: Yields of 5-Aryl-1,3,4-thiadiazole-2-amines
| Entry | Ar-Group (from Ar-COOH) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Chlorophenyl | 92 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | 4-Nitrophenyl | 95 |
| 5 | 2-Thienyl | 82 |
| (Data adapted from previously described procedures cited in the reference[7]) |
Synthesis from Acylhydrazides and Lawesson's Reagent
A highly efficient and popular route for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the use of Lawesson's reagent.[9][10] This method can be performed as a two-step, one-pot reaction starting from aryl hydrazides and aldehydes.[11][12] The initial step is the condensation of the hydrazide and aldehyde to form an N-acylhydrazone intermediate. In the second step, Lawesson's reagent acts as a thionating agent to convert the carbonyl oxygen of the hydrazone to sulfur, which is followed by an oxidative cyclization to furnish the final 1,3,4-thiadiazole product.[12]
References
- 1. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. mdpi.com [mdpi.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Data Analysis of 2-(5-Substituted-1,3,4-thiadiazol-2-yl)pyridine Derivatives: A Technical Guide
Disclaimer: Due to the limited availability of public spectroscopic data for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, this guide provides a detailed analysis of a closely related analogue, N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide . This document serves as a representative technical guide for researchers, scientists, and drug development professionals working with this class of compounds, offering insights into the methodologies and data interpretation applicable to their spectroscopic analysis.
Introduction
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine moiety can further enhance the pharmacological profile of these molecules. Understanding the precise chemical structure and electronic properties through spectroscopic analysis is a critical step in the development of new therapeutic agents based on this framework. This guide outlines the key spectroscopic techniques and data interpretation for the structural elucidation of 2-(5-substituted-1,3,4-thiadiazol-2-yl)pyridine derivatives, using N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide as a case study.
Physicochemical Properties
A foundational aspect of any analytical study is the confirmation of the basic physicochemical properties of the compound. For the target compound class, these are typically determined during synthesis and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₄O₂S₂ | [1] |
| Molecular Weight | 317 g/mol | [1] |
| Appearance | Yellow crude product | [1] |
| Melting Point | 216 – 218°C | [1] |
Spectroscopic Data Analysis
The structural confirmation of novel compounds relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy Data for N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.774 | Singlet | 1H, N-H (Sulfonamide) |
| 6.778-7.012 | Doublet | Protons of the Pyridine Ring |
| 7.2–7.8 | Multiplet | 4H, Ar-H (Benzene Ring) |
| [Data sourced from reference[1]] |
Interpretation: The ¹H-NMR spectrum reveals key features of the molecule. A singlet at 5.774 ppm is indicative of the sulfonamide proton. The doublet between 6.778 and 7.012 ppm corresponds to the protons on the pyridine ring, and the multiplet in the aromatic region (7.2–7.8 ppm) is assigned to the four protons of the benzenesulfonamide moiety.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FTIR Spectral Data for N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
| Wavenumber (cm⁻¹) | Assignment |
| 3309 | N-H Stretch |
| 3129 | C-H Aromatic Stretch |
| 1613 | C=N Stretch |
| 1453 | S=O Stretch |
| [Data sourced from reference[1]] |
Interpretation: The IR spectrum confirms the presence of several key functional groups. The band at 3309 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide group. The peak at 3129 cm⁻¹ is characteristic of C-H stretching in the aromatic rings. The absorption at 1613 cm⁻¹ is attributed to the C=N stretching of the thiadiazole and pyridine rings, while the band at 1453 cm⁻¹ indicates the S=O stretch of the sulfonamide group.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Mass Spectrum Fragmentation Data for N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
| m/z | Ion Fragment |
| 317 | [M]⁺ (Molecular Ion) |
| 241 | [C₇H₅N₄O₂S₂]⁺ |
| 239 | [C₈H₅N₃O₂S₂]⁺ |
| 177 | [C₇H₅N₄S]⁺ |
| 141 | [C₆H₄O₂S]⁺ |
| 122 | [C₆H₄NS]⁺ |
| 104 | [C₆H₄N₂]⁺ |
| 78 | [C₅H₄N]⁺ |
| 76 | [C₆H₄]⁺ |
| 56 | [C₅H₄]⁺ |
| [Data sourced from reference[1]] |
Interpretation: The mass spectrum shows the molecular ion peak [M]⁺ at m/z 317, which corresponds to the molecular weight of the compound. The other listed peaks represent various fragments generated during ionization, providing a characteristic fingerprint of the molecule's structure.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic techniques discussed, based on common practices for this class of compounds.
Synthesis of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
A mixture of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine and benzenesulfonyl chloride in pyridine is stirred at room temperature for 72 hours. The solvent is then evaporated under reduced pressure, and the mixture is neutralized with 10% hydrochloric acid. The resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol.[1]
NMR Spectroscopy
¹H-NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
IR Spectroscopy
FTIR spectra are commonly obtained using the KBr pellet method. A small amount of the solid sample is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is then recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a novel compound follows a logical progression of analytical techniques.
Conclusion
References
An In-depth Technical Guide on the Solubility and Stability of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and development. Due to the limited publicly available data on this specific compound, this document outlines standardized experimental protocols for determining its solubility and stability. These methodologies are presented to guide researchers in generating reliable data for their specific applications. This guide includes detailed experimental workflows and data presentation formats to ensure consistency and comparability of results.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a chloro-substituted 1,3,4-thiadiazole ring.[1][2] While the broader class of 1,3,4-thiadiazole derivatives has been explored for various biological activities, specific physicochemical data for this particular molecule, especially concerning its behavior in DMSO, remains scarce in the literature.[3][4] DMSO is a widely utilized solvent in early-stage drug discovery for compound storage and in vitro assays due to its high dissolving power.[5] However, the stability of compounds in DMSO can be a concern, as degradation can lead to inaccurate biological data.[5] This guide provides the necessary framework for systematically evaluating the solubility and stability of this compound in DMSO.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 76686-93-6[1][2] |
| Molecular Formula | C₇H₄ClN₃S[1] |
| Molecular Weight | 197.65 g/mol [1] |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(S2)Cl[1] |
Experimental Protocols
Solubility Determination
The solubility of a compound in DMSO can be determined using several methods. The choice of method often depends on the required throughput and accuracy.
This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid material.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Sample Preparation: Add an excess of the solid compound to a known volume of DMSO in a vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
This method measures the concentration at which a compound precipitates from a supersaturated solution. It is often used in early drug discovery for rapid screening.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Stability Assessment in DMSO
Evaluating the stability of a compound in DMSO is crucial, especially for compounds stored as stock solutions.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Storage Conditions: Aliquot the stock solution into multiple vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature). Include a control sample stored at -80°C, where degradation is assumed to be minimal.
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analytical Method: Use a stability-indicating HPLC method to analyze the samples. This method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram indicates degradation.
Visualization of Experimental Workflows
Caption: Workflow for determining solubility and stability.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Thermodynamic Solubility of this compound in DMSO
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 25 | [Insert experimental value] | [Insert experimental value] |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | pH | Kinetic Solubility (µM) |
| PBS | 7.4 | [Insert experimental value] |
Table 3: Stability of this compound in DMSO at a Concentration of [Insert Concentration]
| Storage Temperature (°C) | Time Point | % Parent Compound Remaining | Observations (e.g., new peaks) |
| -20 | 24 hours | [Insert value] | [Insert observation] |
| 1 week | [Insert value] | [Insert observation] | |
| 1 month | [Insert value] | [Insert observation] | |
| 4 | 24 hours | [Insert value] | [Insert observation] |
| 1 week | [Insert value] | [Insert observation] | |
| 1 month | [Insert value] | [Insert observation] | |
| Room Temperature | 24 hours | [Insert value] | [Insert observation] |
| 1 week | [Insert value] | [Insert observation] | |
| 1 month | [Insert value] | [Insert observation] |
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in DMSO. Adherence to these standardized protocols will enable researchers to generate high-quality, reproducible data essential for advancing drug discovery and development projects involving this compound. Given the potential for compound degradation in DMSO, a thorough stability assessment is strongly recommended for any long-term storage of stock solutions. The presented workflows and data tables offer a structured approach to documenting and reporting these critical physicochemical properties.
References
- 1. This compound | 76686-93-6 | BDA68693 [biosynth.com]
- 2. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine: A Predicted Mechanism of Action
For Immediate Release
[City, State] – November 1, 2025 – The heterocyclic compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine has emerged as a molecule of significant interest within the scientific community. While direct experimental data on its specific mechanism of action remains to be fully elucidated in publicly available literature, its structural motifs—a combination of a pyridine ring and a 1,3,4-thiadiazole core—provide a strong foundation for predicting its potential biological activities. This technical guide synthesizes information from studies on analogous compounds to forecast the likely pharmacological profile of this molecule for researchers, scientists, and drug development professionals.
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological effects.[1][2][3] Similarly, the pyridine ring is a common feature in numerous approved therapeutic agents. The amalgamation of these two moieties in this compound suggests a high probability of bioactivity, with potential applications in oncology and infectious diseases.
Predicted Biological Activities and Mechanisms
Based on extensive research into structurally related 1,3,4-thiadiazole and pyridine derivatives, the predicted mechanism of action for this compound is likely to involve the modulation of key cellular pathways implicated in cancer and microbial pathogenesis.
Potential as an Anticancer Agent
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole ring. These derivatives have been shown to exert their effects through various mechanisms:
-
Enzyme Inhibition: A primary predicted mechanism is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Specifically, derivatives of 1,3,4-thiadiazole have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The binding of these compounds to the ATP-binding site of the kinase can disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often hyperactivated in cancer.
-
Lipoxygenase Inhibition: Certain N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as inhibitors of 15-lipoxygenase-1, an enzyme implicated in inflammation and tumorigenesis.[4][5] This suggests that this compound could potentially interfere with the production of pro-inflammatory and pro-survival lipid mediators.
-
Cytotoxicity: In vitro studies on various 5-aryl-1,3,4-thiadiazole-based compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[6][7]
A logical workflow for investigating the anticancer potential of this compound would involve initial cytotoxicity screening against a panel of cancer cell lines, followed by more targeted assays to identify specific molecular targets.
Potential as an Antimicrobial Agent
The 1,3,4-thiadiazole moiety is also a key component of many compounds with potent antimicrobial properties.[8][9][10] The predicted antimicrobial mechanism of this compound could involve:
-
Inhibition of Essential Enzymes: Many antimicrobial agents function by inhibiting enzymes that are vital for the survival of microorganisms. The thiadiazole ring can chelate metal ions that are cofactors for these enzymes, thereby inactivating them.
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.
-
Interference with Nucleic Acid Synthesis: The planar structure of the fused ring system could allow for intercalation into DNA or inhibition of enzymes involved in DNA replication and transcription.
Given the prevalence of antimicrobial resistance, the exploration of novel scaffolds like this compound is of paramount importance.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the activity of closely related analogs from the literature to provide a benchmark for potential efficacy.
| Compound Class | Target Cell Line/Enzyme | Activity (IC50/MIC) | Reference |
| 1,3,4-Thiadiazole Derivatives | Human Colon Carcinoma (HCT-116) | 2.03 ± 0.72 µM | [1] |
| 1,3,4-Thiadiazole Derivatives | Hepatocellular Carcinoma (HepG-2) | 2.17 ± 0.83 µM | [1] |
| 5-Aryl-1,3,4-Thiadiazole Derivatives | Breast Cancer (MCF-7) | 2.32 - 8.35 μM | [11] |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | 15-Lipoxygenase-1 | Potent Inhibition | [4][5] |
| 2-Amino-1,3,4-thiadiazole Derivatives | Staphylococcus aureus | 62.5 μg/mL | [12] |
Experimental Protocols for Key Assays
To facilitate further research on this compound, detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, its substrate (e.g., a peptide), and ATP in a suitable buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radioactivity (with 32P-ATP), fluorescence, or luminescence. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
References
- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a plausible multi-step synthesis protocol for the preparation of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. This compound is a valuable building block in medicinal chemistry and drug development, with potential applications stemming from the bioisosteric relationship between the pyridine and 1,3,4-thiadiazole ring systems. The described synthetic route begins with the conversion of a pyridine-2-carbonyl derivative to pyridine-2-carbohydrazide, followed by cyclization to a thiol intermediate, and subsequent chlorination to yield the target compound. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
The 1,3,4-thiadiazole moiety is a prominent scaffold in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When incorporated with a pyridine ring, the resulting molecule, this compound, presents a unique pharmacological profile. The chlorine atom at the 5-position of the thiadiazole ring offers a reactive handle for further functionalization, making it a versatile intermediate for the synthesis of novel drug candidates. This application note outlines a detailed, step-by-step protocol for the synthesis of this key intermediate.
Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process starting from a suitable pyridine-2-carbonyl precursor. The overall synthetic workflow is depicted below.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Pyridine-2-carbohydrazide
This initial step involves the conversion of a pyridine-2-carbonyl derivative, such as an ester (e.g., methyl picolinate) or an acid chloride (picolinoyl chloride), to the corresponding hydrazide.
Materials:
-
Pyridine-2-carbonyl derivative (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the pyridine-2-carbonyl derivative in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, pyridine-2-carbohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Table 1: Representative Data for Step 1
| Parameter | Value |
| Starting Material | Methyl Picolinate |
| Molar Ratio | 1 : 1.2 |
| Solvent | Ethanol |
| Reaction Time | 5 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 2-(5-Thiol-1,3,4-thiadiazol-2-yl)pyridine
This step involves the cyclization of pyridine-2-carbohydrazide with carbon disulfide in the presence of a base to form the corresponding 5-thiol-1,3,4-thiadiazole.
Materials:
-
Pyridine-2-carbohydrazide (1.0 eq)
-
Carbon disulfide (1.5 eq)
-
Potassium hydroxide (1.5 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
To this solution, add pyridine-2-carbohydrazide with stirring.
-
Add carbon disulfide dropwise to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is the desired product, 2-(5-thiol-1,3,4-thiadiazol-2-yl)pyridine.
-
Collect the solid by filtration, wash with water, and dry.
Table 2: Representative Data for Step 2
| Parameter | Value |
| Starting Material | Pyridine-2-carbohydrazide |
| Molar Ratio | 1 : 1.5 : 1.5 |
| Solvent | Ethanol |
| Reaction Time | 14 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of this compound
The final step is the chlorination of the thiol group to yield the target compound. This can be achieved using various chlorinating agents.
Materials:
-
2-(5-Thiol-1,3,4-thiadiazol-2-yl)pyridine (1.0 eq)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (as chlorinating agent and solvent)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-(5-thiol-1,3,4-thiadiazol-2-yl)pyridine to an excess of phosphorus oxychloride or thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Table 3: Representative Data for Step 3
| Parameter | Value |
| Starting Material | 2-(5-Thiol-1,3,4-thiadiazol-2-yl)pyridine |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Solvent | POCl₃ (excess) |
| Reaction Time | 3 hours |
| Temperature | Reflux |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >99% |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Table 4: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₄ClN₃S |
| Molecular Weight | 197.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃) | δ 7.4-7.6 (m, 1H), 7.8-8.0 (m, 2H), 8.6-8.7 (m, 1H) |
| ¹³C NMR (CDCl₃) | Expected peaks in the aromatic region |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ = 198.0 |
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.
-
Carbon disulfide is highly flammable and toxic.
-
Hydrazine hydrate is toxic and corrosive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is a reliable method for obtaining this valuable building block in good overall yield and high purity. This protocol is expected to be a useful resource for researchers engaged in the discovery and development of novel therapeutic agents.
Application Notes and Protocols for the Experimental Use of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2][3][4][5][6] The compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine combines the 1,3,4-thiadiazole ring with a pyridine moiety, a structural feature present in numerous bioactive molecules. While extensive research has been conducted on various 1,3,4-thiadiazole derivatives, detailed experimental data specifically for this compound in cancer cell lines is limited in publicly available literature. However, based on the reported activities of structurally related compounds, it is hypothesized that this compound may exhibit cytotoxic and pro-apoptotic effects in cancer cells.
These application notes provide a comprehensive overview of the potential applications and suggested experimental protocols for investigating the anticancer effects of this compound. The methodologies are based on established assays used for the evaluation of other thiadiazole derivatives.[1][5][7][8]
Postulated Mechanism of Action
Thiadiazole derivatives have been reported to induce anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death in cancer cells.[2][9] This can occur through the intrinsic (mitochondrial) pathway, involving the disruption of the mitochondrial membrane potential and activation of caspases.[9]
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[7]
-
Inhibition of Signaling Pathways: The Akt signaling pathway, which is often overexpressed in various cancers, has been identified as a target for some 1,3,4-thiadiazole derivatives.[1][3][4] Inhibition of this pathway can lead to decreased cell survival and proliferation.
Data Presentation: Representative Cytotoxicity of Thiadiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 1,3,4-thiadiazole derivatives in different human cancer cell lines. This data is provided for reference and to illustrate the potential range of activity for compounds of this class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole-benzofuran hybrids | Human Lung Adenocarcinoma (A549) | Not Specified | [10] |
| 1,3,4-Thiadiazole-benzofuran hybrids | Hepatocellular Carcinoma (HEPG2) | Not Specified | [10] |
| 1,3,4-Thiadiazole-benzofuran hybrids | Breast Adenocarcinoma (MCF7) | Not Specified | [10] |
| Cinnamic acid with 1,3,4-thiadiazole | Breast Cancer (MCF-7) | 0.28 (µg/mL) | [11] |
| Cinnamic acid with 1,3,4-thiadiazole | Lung Carcinoma (A549) | 0.52 (µg/mL) | [11] |
| Disulfide derivatives of 1,3,4-thiadiazole | Breast Cancer (MCF-7) | 1.78 | [11] |
| Disulfide derivatives of 1,3,4-thiadiazole | Lung Cancer (A549) | 4.04 | [11] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | Breast Cancer (MDA) | 9 | [11] |
| Pyridine-Thiadiazole Derivatives | Human Colon Carcinoma (HCT-116) | 2.03–37.56 | [12][13] |
| Pyridine-Thiadiazole Derivatives | Hepatocellular Carcinoma (Hep-G2) | 2.03–37.56 | [12][13] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | Breast Cancer (MCF-7) | 2.32–8.35 | [12][13] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | Hepatocellular Carcinoma (HepG2) | 2.32–8.35 | [12][13] |
| Adamantane thiadiazole derivative | Lung Carcinoma (A549) | Not Specified | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the compound induces apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3: Cell Cycle Analysis
This protocol is to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathway Visualization
Based on literature for related thiadiazole derivatives, a potential mechanism of action involves the induction of the intrinsic apoptosis pathway.
Caption: Postulated Intrinsic Apoptosis Pathway.
Disclaimer
The experimental protocols and potential mechanisms of action described herein are based on published research on structurally related 1,3,4-thiadiazole derivatives. These should be considered as a starting point for the investigation of this compound. All protocols and experimental conditions should be optimized and validated for the specific cell lines and experimental setup used.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial efficacy of the novel compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. The following protocols are based on established microbiological techniques to ensure reliable and reproducible results.
Introduction to this compound and its Antimicrobial Potential
The 1,3,4-thiadiazole nucleus is a critical heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities, including potent antimicrobial properties against a wide range of bacteria and fungi.[1][2] Compounds incorporating this moiety have demonstrated significant therapeutic potential, and their derivatives are actively being explored to combat the growing challenge of microbial resistance.[1] The specific compound, this compound, is a subject of interest for its potential as a novel antimicrobial agent. The biological activity of thiadiazoles is attributed to the strong aromaticity of the ring system, which confers high in vivo stability.[2]
This document outlines standardized methods to determine the antimicrobial spectrum and potency of this compound.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4] This method is widely used for its accuracy and the ability to test multiple antibiotics simultaneously.[5]
Principle: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound that prevents visible growth.[4][6]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration 100 times the highest desired test concentration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[7]
-
Add 100 µL of the 2x concentrated compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient.[4] Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Select isolated colonies of the test microorganism from an 18-24 hour agar plate.[3]
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][9]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
-
Inoculation: Inoculate each well with 5 µL of the prepared bacterial suspension. Do not add bacteria to the sterility control wells.[7]
-
Controls:
-
Positive Control (Growth Control): Wells containing MHB and the inoculum, but no test compound.
-
Negative Control (Sterility Control): Wells containing MHB only.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic environment.[5][8]
-
Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[4][6]
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to antimicrobial agents.[11] It is a widely used and cost-effective method for preliminary screening.[12]
Principle: A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.[13]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8]
-
Agar Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]
-
-
Disk Placement:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone indicates the susceptibility of the microorganism to the compound.[8]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14]
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto a fresh, antibiotic-free agar medium. The MBC is the lowest concentration of the antimicrobial agent that results in no microbial growth on the subculture plates after incubation.[15]
Protocol:
-
Perform MIC Test: Determine the MIC of this compound as described in the broth microdilution protocol.
-
Subculturing:
-
From all the wells that show no visible growth (at and above the MIC), and from the positive growth control well, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that shows no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[14]
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results for this compound must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 10231 | 32 |
Table 2: Zone of Inhibition Diameters for this compound (30 µg disk)
| Microorganism | Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | 22 |
| Escherichia coli | ATCC 25922 | 18 |
| Pseudomonas aeruginosa | ATCC 27853 | 14 |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 32 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
Visualizations
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Assay.
Caption: Workflow for MBC Determination.
References
- 1. kuey.net [kuey.net]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. asm.org [asm.org]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
Application Note: High-Throughput Screening Assay for Novel Kinase Inhibitors Using 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
Abstract
This document details the development and validation of a robust, high-throughput screening (HTS) assay to identify and characterize inhibitors of Target Kinase 1 (TK1), a critical enzyme implicated in oncogenic signaling pathways. The assay utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring ADP production.[1][2] We demonstrate the suitability of this platform for screening small molecule libraries, using 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine (Compound ID: CTP) as a reference inhibitor. This protocol is optimized for a 384-well format, ensuring efficiency for large-scale screening campaigns.[3]
Introduction
Target Kinase 1 (TK1) is a serine/threonine kinase that has emerged as a significant therapeutic target in various cancers. Dysregulation of the TK1 signaling pathway leads to uncontrolled cell proliferation and survival. Therefore, the discovery of potent and selective small molecule inhibitors of TK1 is a key objective in modern drug discovery. The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated biological activities, including anticancer and enzyme inhibitory properties, making derivatives like CTP promising candidates for screening.[4][5][6]
This application note provides a comprehensive protocol for a biochemical HTS assay designed to identify novel TK1 inhibitors. The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and compatibility with automated HTS systems.[2][7] The principle involves a two-step reaction: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP generated by TK1 is converted into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[1][2][8]
Signaling Pathway Context
The diagram below illustrates the hypothetical signaling pathway in which TK1 is a central component. CTP is shown to inhibit TK1, thereby blocking the downstream phosphorylation of its substrate and subsequent oncogenic signaling.
Caption: Hypothetical TK1 signaling pathway and point of inhibition by CTP.
Materials and Reagents
-
Enzyme: Recombinant Human Target Kinase 1 (TK1)
-
Substrate: Fictional Peptide Substrate (e.g., "TKsub")
-
Compound: this compound (CTP)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar)[8]
-
ATP: Ultra Pure ATP, 10 mM
-
Buffer: Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Plates: 384-well, low-volume, white, opaque plates (e.g., Corning #3572)
-
Instruments: Multimode plate reader with luminescence detection capability, automated liquid handler.
Experimental Protocols
4.1. Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare as per the formulation above. Store at 4°C.
-
ATP Stock (2.5X): Prepare a 25 µM ATP working solution in 1X Kinase Reaction Buffer. Note: The optimal ATP concentration should be at or near the Kₘ value for the specific kinase.
-
TK1 Enzyme Stock (5X): Dilute recombinant TK1 to 2.5 ng/µL (final concentration 1 ng/µL) in 1X Kinase Reaction Buffer. Keep on ice.
-
TKsub Substrate Stock (5X): Dilute the peptide substrate to 100 µM in 1X Kinase Reaction Buffer.
-
CTP Compound Plates: Prepare a 10 mM stock of CTP in 100% DMSO. Create serial dilutions in DMSO and then dilute into 1X Kinase Reaction Buffer to create working compound solutions for dose-response analysis. For primary screening, prepare a 50 µM working solution.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol immediately before use.[8] Equilibrate both to room temperature.
4.2. HTS Primary Screening Workflow
The following workflow is optimized for a final reaction volume of 10 µL in a 384-well plate.
Caption: Automated HTS workflow for TK1 inhibitor screening.
4.3. Protocol for Dose-Response (IC₅₀) Determination
-
Prepare a 10-point, 3-fold serial dilution of CTP in 100% DMSO, starting from a 10 mM stock.
-
Dilute each concentration 100-fold into Kinase Reaction Buffer.
-
Add 5 µL of the diluted compound solutions to wells in a 384-well plate. Include wells with buffer/DMSO only for positive (0% inhibition) and negative (100% inhibition, no enzyme) controls.
-
Prepare a 2X master mix of TK1 enzyme and TKsub substrate in Kinase Reaction Buffer.
-
Add 2.5 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution (final ATP concentration at Kₘ).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent, mix, and incubate for 40 minutes at room temperature.[2]
-
Add 20 µL of Kinase Detection Reagent, mix, and incubate for 30-60 minutes at room temperature.[7]
-
Read luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
Data Presentation and Results
5.1. Assay Validation
Assay performance was validated by calculating the Z'-factor, a statistical measure of assay robustness.
| Parameter | Value | Interpretation |
| Signal (Max Control) | 1,520,000 RLU | Uninhibited TK1 Activity |
| Background (Min Control) | 85,000 RLU | Inhibited TK1 Activity |
| Signal-to-Background (S/B) | 17.9 | Excellent assay window |
| Z'-Factor | 0.85 | Excellent assay for HTS[3][9] |
5.2. Dose-Response of CTP
The inhibitory activity of CTP against TK1 was determined in the dose-response format described above.
| Compound ID | IC₅₀ (nM) | Hill Slope | R² |
| CTP | 155 | 1.1 | 0.995 |
| Staurosporine (Control) | 25 | 0.98 | 0.998 |
5.3. Hit Identification and Confirmation Logic
Following a primary screen, a logical workflow is essential to confirm and prioritize hits for further study.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine as a versatile chemical intermediate in medicinal chemistry. This compound serves as a crucial building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, particularly in the development of novel anticancer agents and enzyme inhibitors.
Application Notes
A Versatile Scaffold for Drug Discovery:
This compound, with its distinct pyridine and 5-chloro-1,3,4-thiadiazole moieties, is a valuable scaffold in the design of new therapeutic agents.[1][2] The 1,3,4-thiadiazole ring is a well-established pharmacophore known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The pyridine ring can participate in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition at biological targets.
The key to the utility of this compound in medicinal chemistry lies in the reactivity of the chlorine atom at the 5-position of the thiadiazole ring. This chloro group acts as a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of a diverse library of derivatives.
Primary Applications in Medicinal Chemistry:
-
Intermediate for Anticancer Agents: A primary application of this scaffold is in the synthesis of potent anticancer agents. By substituting the chloro group with various amines, anilines, and other nucleophiles, researchers have developed derivatives that exhibit significant cytotoxicity against various cancer cell lines. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated as lipoxygenase inhibitors with potential anticancer activity.[6]
-
Synthesis of Enzyme Inhibitors: The 1,3,4-thiadiazole nucleus is a common feature in many enzyme inhibitors. Derivatives of this compound can be designed to target specific enzymes involved in disease pathology. For example, some derivatives have been investigated as inhibitors of lipoxygenases (LOX), which are implicated in inflammation and cancer.[6]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substituent (R) | PC3 (Prostate Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | SKNMC (Neuroblastoma) IC50 (µM) |
| 4a | 2-Chlorophenyl | >100 | >100 | >100 |
| 4b | 3-Chlorophenyl | 75.3 ± 5.1 | 85.2 ± 6.3 | 90.1 ± 7.2 |
| 4c | 4-Chlorophenyl | 60.1 ± 4.5 | 70.4 ± 5.8 | 78.9 ± 6.1 |
| 4d | 2-Nitrophenyl | 35.6 ± 2.8 | 45.7 ± 3.9 | 50.2 ± 4.3 |
| 4e | 3-Nitrophenyl | 25.1 ± 2.1 | 30.5 ± 2.9 | 38.4 ± 3.1 |
| 4f | 4-Nitrophenyl | 20.3 ± 1.9 | 28.1 ± 2.5 | 33.6 ± 2.8 |
| 4g | 2-Methoxyphenyl | 80.2 ± 6.5 | 90.3 ± 7.8 | 45.2 ± 3.9 |
| 4h | 3-Methoxyphenyl | 90.4 ± 7.2 | >100 | 55.1 ± 4.7 |
| 4i | 4-Methoxyphenyl | >100 | >100 | 60.8 ± 5.3 |
| Doxorubicin | (Standard) | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.2 |
Data extracted from a study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives as potential anticancer agents.[6]
Experimental Protocols
The following protocols describe the synthesis of the precursor 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine and its subsequent conversion to N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives. The use of this compound would follow a similar nucleophilic substitution step as shown for the synthesis of the final products.
Protocol 1: Synthesis of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (Precursor)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve pyridine-2-carbaldehyde (0.07 mol) and thiosemicarbazide (0.07 mol) in 100 mL of ethanol.
-
Acid Catalyst: Add 1 mL of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture. The resulting precipitate, 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide, is filtered and washed with cold water.
-
Oxidative Cyclization: Suspend the intermediate (0.027 mol) in 100 mL of water and add ammonium ferric sulfate (5 g). Reflux the mixture for 1 hour.
-
Further Oxidation: Add a solution of ammonium ferric sulfate (10 g) in 30 mL of water to the reaction mixture and continue to reflux for an additional 30 hours.
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel. Extract the aqueous phase with ethyl acetate.
-
Purification: Wash the combined organic phases with a 2% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting powder is washed with n-hexane and diethyl ether to yield 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine.[6]
Protocol 2: General Procedure for the Synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
-
Activation of Carboxylic Acid: In a flat-bottom flask, dissolve the desired benzoic acid derivative (1.1 mmol), 1-hydroxybenzotriazole (HOBt) (1.1 mmol), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 mmol) in 20 mL of acetonitrile.
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes.
-
Addition of Amine: Add 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 24 hours.
-
Solvent Removal: Evaporate the acetonitrile under reduced pressure.
-
Extraction: Add ethyl acetate (25 mL) and water (25 mL) to the residue. Separate the organic layer.
-
Washing: Wash the organic layer twice with a 2% sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Wash the resulting powder with n-hexane and diethyl ether to obtain the purified product.[6]
Note on using this compound: To synthesize derivatives from the chloro-intermediate, one would typically dissolve it in a suitable solvent (e.g., DMF, acetonitrile) and react it with a nucleophile (e.g., an amine or thiol) often in the presence of a base (e.g., triethylamine, potassium carbonate) at elevated temperatures.
Mandatory Visualizations
Caption: Synthetic workflow for derivatives of this compound.
Caption: Proposed mechanism of action via Lipoxygenase (LOX) inhibition.
References
- 1. This compound | 76686-93-6 | BDA68693 [biosynth.com]
- 2. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in biological matrices. The methodologies described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for researchers in drug development and related fields. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, quality control, and stability testing.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound in various matrices, particularly biological fluids, is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring the quality and consistency of pharmaceutical formulations. This document outlines two robust and sensitive analytical methods for its quantification.
Analytical Methods Overview
Two primary methods are presented:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust method suitable for the quantification of the analyte in relatively high concentrations, such as in bulk drug substance or pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of trace amounts of the analyte in complex biological matrices like plasma and urine.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the quantification of this compound in non-complex matrices.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
3.1.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance determined by UV scan) |
| Run Time | 10 minutes |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for drug formulation): Dissolve the formulation in a suitable solvent (e.g., methanol) to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for quantifying the analyte in biological fluids.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
3.2.2. Instrumentation and Conditions
An LC system coupled to a triple quadrupole mass spectrometer is required.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by infusion of the standard (predicted: [M+H]⁺) |
| Product Ion (m/z) | To be determined by infusion and fragmentation of the precursor ion |
| Internal Standard MRM | To be determined for the selected internal standard |
| Collision Energy | To be optimized for the specific instrument and analyte |
| Source Temperature | To be optimized for the specific instrument |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in methanol or a suitable solvent.
-
Calibration Standards and Quality Controls (QCs): Spike blank biological matrix (e.g., plasma) with the working standard solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Method Validation
All analytical methods must be validated according to international guidelines such as those from the International Council for Harmonisation (ICH)[1][2][3][4]. Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and IS. |
| Linearity and Range | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: HPLC Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LLOQ (µg/mL) | 1 |
| Accuracy (%) | 98.5 - 101.2 |
| Precision (RSD %) | < 2.0 |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Range (ng/mL) | 1 - 1000 |
| LLOQ (ng/mL) | 1 |
| Accuracy (%) | 95.7 - 103.5 |
| Precision (RSD %) | < 5.0 |
| Recovery (%) | 85 - 95 |
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of this compound by LC-MS/MS.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of the compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. This pyridine-thiadiazole derivative is of interest for its potential as a therapeutic agent, particularly in oncology. The following application notes detail the necessary steps for determining its cytotoxic effects on relevant cell lines, elucidating the mechanism of cell death, and quantifying its potency. The protocols are designed to be clear, reproducible, and adaptable to standard laboratory settings.
Thiadiazole derivatives have been noted for their wide range of pharmacological activities, including anticancer properties.[1][2][3] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] Therefore, a thorough evaluation of the cytotoxic potential of novel thiadiazole compounds like this compound is a critical step in the drug discovery process.
Recommended Cell Lines
Based on studies of similar pyridine-thiadiazole compounds, the following human cancer cell lines are recommended for initial cytotoxicity screening:
-
HeLa (Cervical Cancer): A robust and widely used cell line.
-
HepG2 (Hepatocellular Carcinoma): Relevant for liver cancer studies.[4][5]
-
MCF-7 (Breast Cancer): A common model for hormone-responsive breast cancer.
-
HCT-116 (Colon Cancer): A well-characterized colon cancer cell line.[5][6]
-
A549 (Lung Cancer): A standard model for non-small cell lung cancer.[2]
A non-cancerous cell line, such as NIH/3T3 (mouse embryonic fibroblast) , should be used as a control to assess the compound's selectivity for cancer cells.[1]
Experimental Workflow
The overall workflow for evaluating the cytotoxicity of this compound involves a multi-assay approach to assess cell viability, membrane integrity, and the induction of apoptosis.
Caption: A flowchart illustrating the key stages in the evaluation of the cytotoxicity of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | IC50 (µM) after 48h Exposure (MTT Assay) |
| HeLa | 15.2 ± 1.8 |
| HepG2 | 25.5 ± 2.5 |
| MCF-7 | 18.9 ± 2.1 |
| HCT-116 | 12.8 ± 1.5 |
| A549 | 22.1 ± 2.3 |
| NIH/3T3 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Treatment | % Cytotoxicity (LDH Release) at 24h |
| Vehicle Control (0.1% DMSO) | 5.2 ± 1.1 |
| This compound (1x IC50) | 45.8 ± 4.2 |
| This compound (2x IC50) | 78.3 ± 6.5 |
| Positive Control (Triton X-100) | 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Caspase-3/7 Activity
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) at 24h |
| Vehicle Control (0.1% DMSO) | 1.0 |
| This compound (1x IC50) | 4.2 ± 0.5 |
| This compound (2x IC50) | 8.9 ± 0.9 |
| Positive Control (Staurosporine) | 12.5 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.[7][8]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[9]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous release (vehicle control) and maximum release (lysis control) wells.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[11]
-
Incubation: Mix the contents of the wells on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity in treated cells compared to the vehicle control.
Potential Signaling Pathway
Based on the cytotoxic profile of similar thiadiazole derivatives, this compound is likely to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: A diagram of the proposed intrinsic apoptosis pathway induced by this compound.
In the event that the Caspase-Glo assay is negative but the LDH assay is positive, an alternative mechanism of cell death, such as necrosis or necroptosis, should be investigated.
Caption: A simplified diagram of a potential necroptosis pathway as an alternative mechanism of cell death.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols for In Vivo Studies of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation and in vivo evaluation of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, a small molecule with potential therapeutic applications. Due to its predicted poor aqueous solubility, appropriate formulation is critical for achieving desired exposure and reliable results in animal studies. These guidelines are based on common practices for formulating poorly soluble compounds and the known biological activities of related thiadiazole derivatives.
Physicochemical and Safety Data
A summary of the known physicochemical properties and safety information for this compound and its isomers is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃S | [1] |
| Molecular Weight | 197.65 g/mol | [1] |
| Predicted XLogP3 | 1.9 | |
| Appearance | Solid (predicted) | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention. | [1] |
Note: The XLogP3 value is for the isomer 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole and is provided as an estimate of lipophilicity. Hazard and precautionary statements are based on available data for the target compound and its isomers and should be handled with appropriate caution in a laboratory setting.
Proposed Biological Activity and Signaling Pathway
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Based on studies of analogous compounds, two potential mechanisms of action are proposed:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Metabolites of 2-amino-1,3,4-thiadiazole are known to be potent inhibitors of IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides.[5] This inhibition can disrupt DNA and RNA synthesis, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells.[5]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some thiadiazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes, which are key mediators of the inflammatory cascade.[6]
A proposed signaling pathway illustrating the potential downstream effects of IMPDH inhibition is provided below.
Caption: Proposed mechanism of action via IMPDH inhibition.
Formulation Protocols for In Vivo Studies
Due to the predicted poor aqueous solubility of this compound, the following formulation strategies are recommended. It is imperative to perform solubility tests of the compound in various vehicles to determine the optimal formulation.
General Workflow for Formulation Preparation
The following diagram outlines a general workflow for preparing a formulation for in vivo studies.
Caption: Workflow for preparing an in vivo formulation.
Recommended Vehicle Compositions
The following tables provide starting point formulations for oral and intravenous administration. The final concentration of the compound will depend on its solubility in the chosen vehicle and the required dose for the study.
Table 1: Suggested Formulations for Oral Administration (Gavage)
| Formulation | Composition | Notes |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water | Suitable for compounds that are difficult to solubilize. Requires uniform suspension before each administration. |
| Co-solvent/Surfactant | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | A common vehicle for increasing the solubility of poorly soluble compounds. |
| Lipid-based | Corn oil or Sesame oil | Can enhance oral absorption of lipophilic compounds. |
Table 2: Suggested Formulations for Intravenous Administration (Injection)
| Formulation | Composition | Notes |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Ensure final DMSO concentration is well-tolerated by the animal model. |
| Cyclodextrin-based | 10% DMSO, 90% (20% w/v Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline) | Cyclodextrins can form inclusion complexes to enhance solubility. |
| Buffered Solution | 10% Ethanol, 10% Propylene Glycol, 40% PEG400 in isotonic phosphate buffered saline (pH 7.4) | A multi-component system to achieve solubility and physiological compatibility. |
Detailed Experimental Protocol: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage
This protocol describes the preparation of a 10 mL stock solution of this compound at a target concentration of 2 mg/mL. The actual achievable concentration must be confirmed by solubility testing.
Materials:
-
This compound (20 mg)
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh 20 mg of this compound and place it in a 15 mL sterile conical tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Add 4 mL of PEG400 to the solution and vortex thoroughly.
-
Add 0.5 mL of Tween 80 and vortex until the solution is homogeneous.
-
Slowly add 4.5 mL of sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
If the solution becomes cloudy, sonicate in a water bath for 5-10 minutes until it becomes clear.
-
Visually inspect the final formulation for any precipitates. The final solution should be clear.
-
Store the formulation at 4°C and use within 24 hours. Before administration, bring the formulation to room temperature and vortex briefly.
In Vivo Animal Study Protocol: General Guidelines
The following provides a general framework for an in vivo study. Specific details such as animal model, dose, and frequency of administration should be determined based on the study objectives.
Experimental Workflow
Caption: Workflow for a typical in vivo animal study.
Key Considerations for Animal Studies
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the disease model and study objectives.
-
Dose Selection: Determine the dose range based on in vitro efficacy data and any available toxicity information. A dose-ranging study is often recommended.
-
Route of Administration: Choose the route of administration (e.g., oral, intravenous, intraperitoneal) that is most relevant to the intended clinical application.
-
Dosing Volume: Ensure the dosing volume is appropriate for the size of the animal to avoid adverse effects.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer
The information provided in these application notes is intended as a guide. The optimal formulation and experimental protocol for this compound will depend on its specific physicochemical properties and the objectives of the in vivo study. It is the responsibility of the researcher to determine the solubility of the compound in the selected vehicles and to develop a formulation and study design that is appropriate for their specific needs. All work should be conducted by qualified personnel in a suitably equipped laboratory, adhering to all relevant safety protocols.
References
- 1. This compound | 76686-93-6 | BDA68693 [biosynth.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the formation of the precursor, 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole, by cyclizing picolinic acid with thiosemicarbazide. The second step involves a Sandmeyer-type reaction where the amino group of the precursor is diazotized and subsequently replaced by a chloro group using a copper(I) chloride catalyst.
Q2: What are the critical parameters affecting the yield of the final product?
The overall yield is highly dependent on the purity of the intermediate, the temperature control during the diazotization step, the activity of the copper catalyst, and the pH of the reaction medium.
Q3: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol-water or dichloromethane-hexane, can also be employed to obtain a high-purity product.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[1] Hydrogen chloride and phosphorus pentachloride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole (precursor) | Incomplete cyclization reaction. | Increase the reaction time or temperature. Consider using a stronger dehydrating agent like polyphosphoric acid or phosphorus pentachloride.[2][3] |
| Impure starting materials (picolinic acid or thiosemicarbazide). | Use high-purity starting materials. Recrystallize picolinic acid if necessary. | |
| Incorrect workup procedure leading to product loss. | Ensure the pH is adjusted correctly during workup to precipitate the product fully. A patent suggests adjusting the pH to 8 with a sodium carbonate solution.[2] | |
| Low yield or no formation of the final product in the Sandmeyer reaction | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the copper catalyst. |
| Inactive copper(I) chloride catalyst. | Use freshly prepared or high-quality commercial CuCl. Ensure the catalyst is fully dissolved in concentrated HCl before use. | |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the amine, sodium nitrite, and acid. Use a slight excess of sodium nitrite. | |
| Formation of a dark-colored, tarry substance | Uncontrolled side reactions during the Sandmeyer reaction. | This can result from the temperature being too high. Ensure efficient stirring and slow, portion-wise addition of the diazonium salt solution to the catalyst. |
| Presence of impurities in the precursor amine. | Purify the 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole by recrystallization before proceeding to the Sandmeyer reaction. | |
| Product is difficult to isolate from the reaction mixture | Formation of a stable complex with copper. | During workup, wash the organic extract with an aqueous solution of a chelating agent like EDTA or with ammonium hydroxide to remove copper salts. |
| Product is soluble in the aqueous phase. | Ensure the aqueous phase is saturated with a salt like NaCl before extraction to decrease the solubility of the organic product. |
Data Presentation
Table 1: Effect of Catalyst and Reaction Conditions on the Yield of 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole
| Entry | Catalyst/Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Concentrated H₂SO₄ | 100 | 4 | 75 |
| 2 | Polyphosphoric Acid (PPA) | 110 | 2 | 85 |
| 3 | Phosphorus Pentachloride (PCl₅) | Room Temperature | 1 | >90[2] |
Table 2: Influence of Temperature on the Yield of the Sandmeyer Reaction
| Entry | Diazotization Temperature (°C) | Sandmeyer Reaction Temperature (°C) | Yield (%) |
| 1 | 0-5 | 0-5 | 70-80 |
| 2 | 0-5 | 25 (Room Temp) | 50-60 |
| 3 | 10-15 | 25 (Room Temp) | <40 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole (Precursor)
-
Reagents and Setup: In a dry round-bottom flask, combine picolinic acid (1.0 eq), thiosemicarbazide (1.0 eq), and phosphorus pentachloride (1.1 eq).[2]
-
Reaction: Grind the solids together carefully at room temperature in a fume hood. Let the mixture stand for 1 hour.
-
Workup: Carefully add crushed ice to the reaction mixture. Basify the solution to a pH of 8 using a 5% aqueous solution of sodium carbonate.[2]
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it. Recrystallize the crude product from a mixture of DMF and water to obtain pure 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole.[2]
Protocol 2: Synthesis of this compound
-
Diazotization:
-
Suspend 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole (1.0 eq) in concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in a small amount of water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Add the cold diazonium salt solution to the copper(I) chloride solution dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Isolation:
-
Pour the reaction mixture into ice water and neutralize it with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?
A1: The most prevalent starting materials are thiosemicarbazides, which undergo cyclization with various reagents.[1][2] Other common precursors include dithiocarbazates, acylhydrazines, and thiosemicarbazones.[1] The choice of starting material often depends on the desired substitution pattern and the available synthetic routes.
Q2: I am getting a significant amount of 1,3,4-oxadiazole as a side product. How can I avoid this?
A2: The formation of 1,3,4-oxadiazole is a common side reaction, especially when using acylhydrazines as starting materials.[3][4] To favor the formation of the thiadiazole, consider the following:
-
Choice of Cyclizing Agent: Strong dehydrating agents under harsh conditions can sometimes promote oxadiazole formation. The use of milder reagents or thionating agents like Lawesson's reagent can favor thiadiazole synthesis.
-
Reaction Conditions: The solvent and temperature can influence the reaction pathway. For instance, in some acid-catalyzed cyclizations, conducting the reaction in water has been shown to favor the formation of 1,3,4-thiadiazoles, while organic solvents like a mixture of acetic acid and DMF may promote the synthesis of 1,3,4-oxadiazoles.[5]
-
Starting Material Selection: Direct synthesis from thiosemicarbazides with a suitable cyclizing agent is often more selective for the thiadiazole ring.
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Here are some troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction time or temperature.
-
Side Reactions: As mentioned in Q2, the formation of byproducts like oxadiazoles can reduce the yield of the desired thiadiazole. Optimizing the reaction conditions to minimize these side reactions is crucial.
-
Purification Losses: 1,3,4-thiadiazoles can sometimes be challenging to purify. Losses during workup and chromatography can significantly impact the final yield. Re-evaluate your purification strategy, perhaps exploring recrystallization as an alternative to chromatography if possible.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents, especially thiosemicarbazide and Lawesson's reagent, can lead to lower yields.
Q4: What are the typical purification methods for 2,5-disubstituted 1,3,4-thiadiazoles?
A4: Common purification techniques include:
-
Recrystallization: This is often the preferred method if a suitable solvent system can be found, as it can provide high purity products. Ethanol is a commonly used solvent for recrystallization of these compounds.[6][7]
-
Column Chromatography: Silica gel column chromatography is widely used for the purification of 1,3,4-thiadiazole derivatives. The choice of eluent system will depend on the polarity of the specific compound.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities. For example, washing with cold water is a common step.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., degraded thiosemicarbazide or Lawesson's reagent).Incorrect reaction temperature or time.Inappropriate solvent. | Check the quality of starting materials and reagents.Optimize reaction time and temperature by monitoring with TLC.Screen different solvents to improve solubility and reactivity. |
| Formation of Multiple Products (as seen on TLC) | Competing side reactions (e.g., oxadiazole formation).Decomposition of starting materials or product under reaction conditions. | Adjust the choice of cyclizing/dehydrating agent (e.g., use a milder agent).Modify the reaction temperature to minimize decomposition.In acid-catalyzed reactions, water as a solvent can sometimes selectively promote thiadiazole formation.[5] |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvents.Product co-elutes with impurities during chromatography.Product is an oil or difficult to crystallize. | Modify the workup procedure to minimize solubility losses.Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).Attempt to form a solid derivative for easier handling, or use alternative purification methods like preparative TLC or HPLC. |
| Inconsistent Yields | Variability in reagent quality.Lack of precise control over reaction parameters (temperature, stirring).Moisture sensitivity of the reaction. | Use reagents from a reliable source and store them appropriately.Ensure consistent and accurate control of reaction conditions.Run reactions under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole from Carboxylic Acid and Thiosemicarbazide
This protocol is a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via the cyclization of a carboxylic acid and thiosemicarbazide using a dehydrating agent like phosphorus oxychloride or sulfuric acid.[2][4]
Materials:
-
Substituted carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) (catalytic to excess)
-
Appropriate solvent (e.g., ethanol, or solvent-free)
-
Ice-cold water
-
Sodium bicarbonate or sodium carbonate solution for neutralization
Procedure:
-
In a round-bottom flask, mix the substituted carboxylic acid (1 eq.) and thiosemicarbazide (1 eq.).
-
Slowly add the dehydrating agent (e.g., POCl₃ or conc. H₂SO₄) to the mixture while cooling in an ice bath.
-
Heat the reaction mixture under reflux for the time specified by the particular procedure (typically 2-8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into ice-cold water.
-
Neutralize the acidic solution by the slow addition of a sodium bicarbonate or sodium carbonate solution until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the crude product and purify by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles using Lawesson's Reagent
This one-pot, two-step protocol describes the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aryl aldehydes using Lawesson's reagent.[8]
Materials:
-
Aryl hydrazide (1 equivalent)
-
Aryl aldehyde (1 equivalent)
-
Ethanol
-
Lawesson's reagent (0.5-1 equivalent)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve the aryl hydrazide (1 eq.) and aryl aldehyde (1 eq.) in ethanol.
-
Reflux the mixture for 2 hours to form the N-aroylhydrazone intermediate.
-
Remove the ethanol in vacuo.
-
To the crude N-aroylhydrazone, add toluene, Lawesson's reagent, and a catalytic amount of DMAP.
-
Reflux the resulting mixture for 10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.
Visualizations
Caption: Experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: Troubleshooting logic for addressing low yields in 1,3,4-thiadiazole synthesis.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. jocpr.com [jocpr.com]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Pyridine-Thiadiazole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-thiadiazole conjugates. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is my Suzuki-Miyaura coupling reaction between a 2-halopyridine and a thiadiazole boronic ester failing or giving very low yields?
A1: This is a common issue often referred to as the "2-pyridyl problem." Several factors could be at play:
-
Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. This is particularly problematic for 2-substituted pyridines.[1][2]
-
Protodeboronation: Heteroaryl boronic acids, including those of thiadiazoles and especially pyridines, can be unstable and susceptible to hydrolysis (protodeboronation), where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[2]
-
Slow Transmetalation: Electron-deficient heterocycles, like many pyridines, can exhibit slow rates of transmetalation in the Suzuki-Miyaura catalytic cycle.[3]
-
Poor Reagent Purity: Impurities in your starting materials, particularly the boronic acid/ester, can poison the catalyst.[4]
Troubleshooting Steps:
-
Switch Ligands: Use sterically hindered, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These can promote the desired reaction pathway and mitigate catalyst inhibition.[5]
-
Use Anhydrous Conditions: To minimize protodeboronation, use anhydrous solvents and consider non-aqueous bases like potassium fluoride (KF) or cesium fluoride (CsF).[3]
-
Use a Stable Boron Reagent: Consider using potassium heteroaryltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates, which are often more stable than the corresponding boronic acids and less prone to decomposition.[5]
-
Degas Thoroughly: Ensure the reaction mixture is properly degassed to remove oxygen, which can lead to catalyst oxidation and the formation of homocoupling byproducts.[4]
Q2: I'm attempting a Buchwald-Hartwig amination between a bromopyridine and an amino-thiadiazole, but I'm only recovering starting material. What should I check?
A2: Low reactivity in Buchwald-Hartwig aminations involving these substrates often points to issues with the catalyst system or reaction conditions.
-
Base Selection: A strong, non-nucleophilic base is crucial for catalyst turnover. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient.
-
Ligand Choice: The choice of phosphine ligand is critical. For heteroaromatic amines, bulky biaryl phosphine ligands are often required. Consider ligands from the Buchwald family (e.g., XPhos, RuPhos) or bidentate ligands like BINAP or DPPF.[6]
-
Palladium Precatalyst: The palladium source matters. Pre-formed catalysts (precatalysts) like [Pd₂(dba)₃] or palladium(II) acetate (Pd(OAc)₂) combined with a suitable ligand are standard.[7] Third-generation (G3) Buchwald precatalysts can offer improved reliability by ensuring efficient generation of the active Pd(0) species.[8]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred for these couplings.
Q3: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid. How can I prevent this?
A3: Homocoupling of boronic acids is often a sign of inefficient oxidative addition or the presence of oxygen.
-
Improve Degassing: Rigorously degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]
-
Use a Precatalyst: Using a Pd(II) source like Pd(OAc)₂ requires an initial reduction to the active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of the boronic acid. Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for clean Pd(0) generation can minimize this side reaction.[9]
-
Check Reagent Stoichiometry: Ensure the halide is the limiting reagent. A slight excess of the boronic acid is typical, but a large excess can favor side reactions.
Q4: Can I use chloro-pyridines instead of bromo-pyridines as coupling partners?
A4: Yes, but it is more challenging. The C-Cl bond is stronger than the C-Br bond, making oxidative addition (the first step in the catalytic cycle) slower. To successfully couple chloro-pyridines, you will typically need a more active catalyst system.[5] This usually involves using highly electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, BrettPhos) and often requires higher reaction temperatures.[3][8]
Data & Condition Optimization Tables
The following tables summarize optimized conditions for relevant Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving pyridine and thiadiazole-like heterocycles. These serve as a starting point for your own optimizations.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Based on the coupling of a substituted bromophenyl-thiadiazole with a boronic ester)[10][11]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 84 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 75 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 72 |
| 4 | PdCl₂ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 55 |
| 5 | Pd(dppf)Cl₂ (3) | - | t-BuONa (2) | Toluene/H₂O (4:1) | 90 | 62 |
| 6 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 90 | 71 |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions (Based on the coupling of C5-bromo-imidazo[2,1-b][4][10][11]thiadiazole with anilines)[12]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (10) | Xantphos (20) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 78 |
| 2 | Pd₂(dba)₃ (10) | BINAP (20) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 72 |
| 3 | Pd(OAc)₂ (10) | Xantphos (20) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 45 |
| 4 | Pd₂(dba)₃ (10) | Xantphos (20) | NaOt-Bu (3) | 1,4-Dioxane | 110 | 65 |
| 5 | Pd₂(dba)₃ (10) | Xantphos (20) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 30 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Thiadiazole Boronic Acid Ester
This protocol is a general starting point adapted from successful heteroaryl-heteroaryl couplings.[10][11]
-
Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add the halopyridine (1.0 equiv.), the thiadiazole boronic acid pinacol ester (1.2 equiv.), Sodium Carbonate (Na₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine with an Aminothiadiazole
This protocol is adapted from procedures for coupling heteroaryl halides with amines.[7][12]
-
Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the bromopyridine (1.0 equiv.), the aminothiadiazole (1.2 equiv.), and Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 0.05 equiv.) and the phosphine ligand (e.g., Xantphos, 0.2 equiv.). Add a portion of the reaction solvent to this vial to form a catalyst slurry.
-
Reaction Setup: Add anhydrous, degassed 1,4-dioxane to the Schlenk tube containing the substrates and base to achieve a concentration of ~0.1-0.2 M. Add the catalyst slurry to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat in a preheated oil bath at 100-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the limiting reagent.
-
Workup: Cool the mixture to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the coupled product.
Visualized Workflows and Relationships
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for optimizing pyridine-thiadiazole coupling.
Caption: Key component relationships in Pd-catalyzed pyridine-thiadiazole coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering poor solubility of this compound in aqueous buffers?
A1: When facing solubility challenges with this compound, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex formulation strategies. The initial steps should include:
-
pH Adjustment: The pyridine moiety in the compound suggests its solubility may be pH-dependent. Experimenting with a range of pH values is a crucial first step.[1][2][]
-
Co-solvent Systems: Employing water-miscible organic solvents can significantly enhance solubility.[1][][4]
-
Preliminary Solubility Assessment: Determine the baseline solubility in various aqueous buffers (e.g., phosphate-buffered saline (PBS) at different pH values) to quantify the extent of the solubility issue.
Q2: How does the chemical structure of this compound contribute to its poor aqueous solubility?
A2: The molecular structure of this compound contains both hydrophobic and potentially ionizable moieties that influence its solubility. The pyridine ring can be protonated at acidic pH, which would increase its aqueous solubility. Conversely, the chloro-substituted thiadiazole ring is hydrophobic and contributes to its low water solubility. The overall solubility is a balance between these competing factors.
Q3: What are the most common strategies to enhance the aqueous solubility of poorly soluble compounds like this?
A3: Several strategies can be employed, ranging from simple physical modifications to more advanced formulation techniques. These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
Troubleshooting Guides
Guide 1: pH Adjustment Fails to Sufficiently Improve Solubility
Problem: Altering the pH of the aqueous buffer does not result in the desired solubility for this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The compound has a low intrinsic solubility that is not significantly influenced by pH. | Move to alternative solubilization techniques such as co-solvents or complexation. | Increased solubility through a different mechanism. |
| The tested pH range is not optimal. | Expand the pH range tested, ensuring to check for compound stability at extreme pH values. | Identification of an optimal pH for solubilization. |
| The buffer composition is interfering with solubility. | Test solubility in different buffer systems (e.g., citrate, Tris) at the same pH. | Improved solubility due to favorable buffer-compound interactions. |
Guide 2: Co-solvent System Leads to Precipitation Upon Dilution
Problem: The compound dissolves in a co-solvent mixture but precipitates when diluted into the final aqueous buffer for the experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The final concentration of the co-solvent is too low to maintain solubility. | Increase the percentage of the co-solvent in the final solution, if experimentally permissible. | The compound remains in solution upon dilution. |
| The chosen co-solvent is not optimal. | Screen a panel of different water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).[19] | Identification of a co-solvent that provides better stability upon dilution. |
| Supersaturation and subsequent precipitation. | Consider using a precipitation inhibitor in the formulation. | Kinetically stable supersaturated solution. |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Aqueous buffers of different pH values
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Preparation of a Nanosuspension by the Antisolvent Precipitation Method
This technique can increase the dissolution rate by significantly reducing the particle size.[5][13][20]
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolve the compound in the organic solvent to create a drug solution.
-
Place the aqueous stabilizer solution in a beaker and stir it vigorously.
-
Slowly inject the drug solution into the stirring aqueous phase (the antisolvent).
-
The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Continue stirring for a defined period to allow for particle stabilization.
-
The resulting nanosuspension can be further processed (e.g., by removing the organic solvent via evaporation) and characterized for particle size and solubility.
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Fold Increase in Solubility |
| pH Adjustment | Ionization of the molecule to a more soluble form.[1][2][] | Simple, cost-effective. | Only applicable to ionizable compounds; risk of chemical instability at extreme pH. | Variable, can be >1000-fold. |
| Co-solvents | Reducing the polarity of the aqueous medium.[1][][4] | Easy to prepare; can achieve high drug concentrations. | Potential for precipitation upon dilution; co-solvent may have biological effects. | 10 to 500-fold. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[15][16][18] | High solubilization capacity; can improve stability.[15] | Can be expensive; potential for nephrotoxicity with some cyclodextrins. | 10 to 10,000-fold. |
| Nanosuspensions | Increased surface area due to reduced particle size.[2][5][6][7] | Applicable to a wide range of compounds; enhances dissolution rate.[5][6] | Requires specialized equipment; potential for physical instability (particle growth). | Not a direct increase in equilibrium solubility, but in dissolution rate. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier in an amorphous state.[8][9][11][12] | Significant increase in dissolution rate and apparent solubility. | Can be physically unstable (recrystallization); manufacturing can be complex. | 10 to 100-fold. |
Visualizations
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijhsr.org [ijhsr.org]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. jopcr.com [jopcr.com]
- 12. japer.in [japer.in]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Compound Precipitation of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in cell culture media.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Addition of this compound to Cell Culture Media
This is a common issue for hydrophobic compounds when introduced into an aqueous environment like cell culture media. The following steps provide a systematic approach to resolving this problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting compound precipitation.
Detailed Steps:
-
Stock Solution Preparation: The initial step is to ensure the compound is fully dissolved before its introduction to the aqueous cell culture medium.
-
Protocol: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with cell culture in low concentrations.[1][2]
-
Best Practices:
-
Ensure the compound is completely dissolved in the organic solvent before proceeding. Gentle warming or sonication may aid dissolution.
-
The final concentration of the organic solvent in the cell culture medium should typically not exceed 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same concentration of the organic solvent) in your experiments.
-
-
-
Dilution Technique: The method of dilution can significantly impact whether the compound stays in solution.
-
Protocol: Perform a serial dilution of the stock solution. It is often beneficial to perform an intermediate dilution step in a serum-containing medium before the final dilution in the complete cell culture medium. Serum proteins can help to stabilize the compound and prevent precipitation.
-
Best Practices:
-
Add the compound solution dropwise to the vortexing culture medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
-
-
Utilization of Solubilizing Agents: If precipitation persists, the use of a solubilizing agent, such as a cyclodextrin, can be explored. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5][6][7][8]
-
Protocol:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)) in water or PBS.
-
Prepare the stock solution of this compound in an organic solvent as described above.
-
Add the compound stock solution to the cyclodextrin solution and mix thoroughly to allow for the formation of an inclusion complex.
-
This complex can then be added to the cell culture medium.
-
-
Considerations: The type of cyclodextrin and the molar ratio of cyclodextrin to the compound may need to be empirically determined.
-
-
Media pH Adjustment: The solubility of a compound can be pH-dependent.
-
Protocol: Small, incremental adjustments to the pH of the cell culture medium (within the tolerable range for the specific cell line) can be attempted to see if it improves the solubility of this compound.
-
Caution: Drastic changes in pH can be detrimental to cell health and alter the composition of the media. This should be considered an advanced troubleshooting step.
-
-
Incubation Conditions: Environmental factors can also play a role in compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
A1: Based on available data, the following properties have been identified:
-
Molecular Formula: C₇H₄ClN₃S[11]
Q2: I've prepared my stock solution in DMSO, but the compound still precipitates when added to the media. What should I do?
A2: This is a common challenge. Here are a few things to try:
-
Lower the final concentration: The concentration of your compound in the media may be exceeding its solubility limit. Try testing a lower final concentration.
-
Optimize your dilution: Instead of a single dilution step, try a serial dilution. Also, the "vortexing dropwise" addition method can be very effective.
-
Use a solubilizing agent: As detailed in the troubleshooting guide, cyclodextrins can significantly enhance the solubility of hydrophobic compounds.[3][8]
Q3: What concentration of DMSO is safe for my cells?
A3: As a general rule, the final concentration of DMSO in your cell culture media should be kept below 0.5%.[1] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to run a vehicle control (media with the same concentration of DMSO you are using for your compound) to assess any potential effects of the solvent on your cells.
Q4: Can I warm the media to help dissolve the compound?
A4: While gentle warming can help dissolve the compound in a stock solution, it is generally not recommended to warm the entire volume of cell culture media for an extended period, as this can degrade sensitive media components. A brief, gentle warming of the media just before adding the compound might be acceptable, but the temperature should be carefully controlled.
Q5: Are there alternatives to DMSO for the stock solution?
A5: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with your specific cell line and the final concentration that can be tolerated must be determined. DMSO is often the first choice due to its broad applicability and relatively low toxicity at typical working concentrations.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) stock solution of HP-β-CD in sterile, deionized water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a sterile tube, add a volume of the HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add the DMSO stock solution of the compound to achieve the desired final concentration and molar ratio. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.
-
Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to facilitate the formation of the inclusion complex.
-
This complex solution can then be added to the cell culture medium.
Signaling Pathway and Workflow Diagrams
General Strategy for Enhancing Compound Solubility
Caption: Strategies to improve the solubility of the compound in media.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₇H₄ClN₃S | [11] |
| Molecular Weight | 197.65 g/mol | [11][12] |
| CAS Number | 76686-93-6 | [11][13] |
| Recommended Max DMSO Concentration in Media | < 0.5% | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 4. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. This compound | 76686-93-6 | BDA68693 [biosynth.com]
- 12. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole | C7H4ClN3S | CID 10488164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine and its related analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include:
-
Unreacted starting materials such as pyridine-2-carbohydrazide or pyridine-2-carbonitrile.
-
Over-chlorinated or under-chlorinated analogs.
-
Hydrolyzed byproducts where the chloro group is replaced by a hydroxyl group.
-
Positional isomers, depending on the synthetic route.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point analysis. HPLC provides quantitative data on the purity and can help identify the number of components in your sample.[1][2][3][4] TLC is a quick, qualitative method to monitor the progress of a reaction and the effectiveness of purification. A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is too non-polar for your compound.
-
Solution:
-
Select a more polar solvent. For pyridyl-thiadiazole derivatives, solvents like ethanol, methanol, or acetic acid are often good starting points.[5]
-
Use a solvent mixture. Dissolve your compound in a small amount of a "good" (highly solubilizing) solvent at an elevated temperature, and then slowly add a "poor" (less solubilizing) solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution too rapidly above its melting point. The presence of impurities can also lower the melting point of the mixture.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Ensure a slow cooling rate. You can do this by allowing the flask to cool to room temperature on the bench before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Problem 3: No crystals form even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated enough, or crystallization is kinetically slow.
-
Solution:
-
If the solution is not saturated, evaporate some of the solvent and allow it to cool again.
-
Induce crystallization by scratching the flask or adding a seed crystal.
-
Place the solution in a colder environment, such as a refrigerator or freezer, but monitor to prevent rapid crashing out of the solid.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) does not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).
-
Solution:
-
Optimize the eluent system using TLC first. Test a range of solvent mixtures with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between the spot of your desired compound and any impurity spots.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities and then your compound of interest.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small percentage of a more polar solvent like methanol can be added.
-
Ensure that your compound is not reacting with the stationary phase (e.g., acidic or basic compounds on silica gel). In such cases, adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can help.
-
Problem 3: Tailing of the compound band on the column.
-
Possible Cause: This can be due to overloading the column, interaction of polar functional groups with the stationary phase, or the presence of highly polar impurities.
-
Solution:
-
Ensure you are not loading too much crude material onto the column. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1.
-
For polar compounds like pyridines, adding a small amount of a competitive base like triethylamine to the eluent can reduce tailing on silica gel.
-
Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading.
-
Data Presentation
Table 1: Recommended Solvents for Purification of Pyridyl-Thiadiazole Analogs
| Purification Method | Solvent/Solvent System | Compound Class Suitability | Reference |
| Recrystallization | Ethanol | General 2-aryl-5-substituted-1,3,4-thiadiazoles | [5] |
| Recrystallization | N,N-Dimethylformamide (DMF) / Water | 2-amino-5-aryl-1,3,4-thiadiazoles | [6][7] |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | General purification of heterocyclic compounds | General Practice |
| Column Chromatography | Dichloromethane / Methanol (gradient) | Polar heterocyclic compounds | General Practice |
| HPLC (Analytical) | Acetonitrile / Water with Phosphoric or Formic Acid | Pyridine-thiadiazole di-substituted analogs | [1] |
Table 2: Typical Purification Outcomes for 2-Aryl-5-chloro-1,3,4-thiadiazole Analogs
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Reference |
| Recrystallization (Ethanol) | ~85-90% | >98% | 70-85% | [5] |
| Column Chromatography | ~70-85% | >99% | 60-80% | General Practice |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: Based on preliminary tests or literature, select an appropriate solvent (e.g., ethanol).[5]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Detailed Methodology for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to pack evenly.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase. If using a gradient, start with the less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
- 1. Separation of Pyridine, 4,4’-(1,3,4-thiadiazole-2,5-diyl)di- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Long-Term Storage Stability of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount for reproducible and reliable experimental outcomes. This guide provides technical support for enhancing the long-term storage stability of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, a heterocyclic compound with potential applications in various research fields.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several environmental factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Humidity/Moisture: The presence of water can lead to hydrolysis of the chloro substituent.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Oxygen: Oxidative degradation can occur, particularly targeting the sulfur atom in the thiadiazole ring.
-
pH: Acidic or basic conditions can catalyze hydrolytic degradation.
Q2: What are the optimal storage conditions for this compound?
A2: To maximize long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. Specific recommendations include:
-
Temperature: 2-8°C is often recommended for halogenated organic compounds to minimize degradation.[1]
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Container: Use amber glass vials or other light-resistant containers with tight-fitting seals to protect from light and moisture.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The chloro group on the thiadiazole ring is susceptible to nucleophilic substitution by water, leading to the formation of a hydroxylated derivative.
-
Photodegradation: The pyridine and thiadiazole rings contain chromophores that can absorb UV light, potentially leading to ring cleavage or other rearrangements. Photolysis of pyridine can yield products like succinic acid.[1][2]
-
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide or sulfone.[3]
-
Thermal Degradation: While thiadiazoles are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.
Q4: How can I monitor the stability of my sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the purity of your sample and detecting the formation of degradation products. A well-developed HPLC method should be able to separate the parent compound from all potential impurities and degradants.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | - Degradation of the compound- Absorption of moisture | - Store the compound in a desiccator.- Re-analyze the purity of the sample using a validated analytical method (e.g., HPLC).- If degradation is confirmed, consider re-purification or obtaining a fresh batch. |
| Decreased purity observed by HPLC analysis | - Inappropriate storage conditions- Inherent instability of the compound | - Review and optimize storage conditions (temperature, light, and moisture protection).- Conduct forced degradation studies to identify the primary degradation pathways and products.- Consider storing the compound as a solution in a non-reactive, anhydrous solvent if it is more stable in that form. |
| Appearance of new peaks in the HPLC chromatogram | - Formation of degradation products | - Perform peak purity analysis to confirm that the new peaks are not co-eluting with the main peak.- Attempt to identify the degradation products using techniques like LC-MS or GC-MS.- Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light if photodegradation is suspected). |
| Inconsistent experimental results | - Use of a degraded sample | - Always use a freshly prepared solution from a properly stored solid sample for critical experiments.- Regularly check the purity of the stock compound.- Establish a re-test date for your stored material based on stability data. |
Experimental Protocols
To assess and enhance the stability of this compound, a systematic approach involving forced degradation studies and long-term stability testing is recommended.
Protocol 1: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[4][5]
Objective: To evaluate the stability of the compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products.
Protocol 2: Long-Term Stability Testing (as per ICH Q1A(R2) Guidelines)
Objective: To establish a re-test period for the compound under recommended storage conditions.[6][7][8][9]
Methodology:
-
Sample Preparation: Place a sufficient quantity of at least three different batches of the compound in tightly sealed, light-resistant containers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, purity (by a validated stability-indicating HPLC method), and any other relevant physical or chemical properties.
-
Data Evaluation: Analyze the data for any significant changes in the quality of the compound over time. The results will be used to determine the appropriate storage conditions and re-test period.
Quantitative Data Summary
Table 1: Example Stability Data Summary for this compound
| Storage Condition | Time Point (Months) | Appearance | Purity (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | White to off-white solid | 99.8 | < 0.2 |
| 3 | No change | 99.7 | 0.3 | |
| 6 | No change | 99.6 | 0.4 | |
| 12 | No change | 99.5 | 0.5 | |
| 40°C / 75% RH | 0 | White to off-white solid | 99.8 | < 0.2 |
| 3 | Slight yellowing | 98.5 | 1.5 | |
| 6 | Yellowish solid | 97.2 | 2.8 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. memmert.com [memmert.com]
- 8. ikev.org [ikev.org]
- 9. SOP for Preparing a Stability Protocol in Accordance with ICH Q1A(R2) – StabilityStudies.in [stabilitystudies.in]
resolving inconsistent biological assay results with 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in biological assays. Our goal is to help you resolve inconsistencies and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: As with many small heterocyclic compounds, the solubility of this compound is expected to be highest in organic solvents such as DMSO and lower in aqueous buffers. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that precipitation may occur at high concentrations in aqueous solutions, which can lead to inconsistent results.
Q2: How should I store the compound to ensure its stability?
A2: For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prior to each use, allow the stock solution to thaw completely and vortex gently to ensure homogeneity.
Q3: Are there any known liabilities of the 1,3,4-thiadiazole core that I should be aware of?
A3: The 1,3,4-thiadiazole ring is generally stable under acidic conditions but can be susceptible to cleavage under strong basic conditions.[1] Additionally, the chloro-substituent may be subject to nucleophilic displacement under certain conditions, although this is less likely to be a concern in typical biological assays. It is important to be mindful of the pH of your assay buffers.
Troubleshooting Inconsistent Assay Results
Issue 1: High variability in IC50 values between experiments.
This is a common issue that can arise from several factors. Below is a troubleshooting workflow and a table of hypothetical data illustrating the problem.
Hypothetical Data: Inconsistent IC50 Values in an MTT Assay
| Experiment | Cell Line | IC50 (µM) |
| 1 | PC3 | 12.5 |
| 2 | PC3 | 28.3 |
| 3 | PC3 | 15.1 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Possible Causes and Solutions:
-
Compound Precipitation:
-
Cause: The compound may be precipitating out of the aqueous assay medium, especially at higher concentrations.
-
Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Prepare fresh dilutions from your DMSO stock for each experiment and ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Stock Solution Degradation:
-
Cause: Repeated freeze-thaw cycles or improper storage may lead to the degradation of the compound in your stock solution.
-
Solution: Aliquot your stock solution into smaller volumes for single-use to avoid freeze-thaw cycles. Compare the activity of a freshly prepared stock solution with your existing one.
-
-
Inconsistent Cell Seeding:
-
Cause: Variations in the number of cells seeded per well can significantly impact the calculated IC50 value.
-
Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. Perform cell counts to verify cell density.
-
-
Assay Interference:
-
Cause: The compound may interfere with the assay readout itself (e.g., by absorbing light at the same wavelength as the detection reagent).
-
Solution: Run a control plate with the compound and the assay reagents in the absence of cells to check for any direct interference.
-
Issue 2: No observable biological effect at expected concentrations.
If the compound is not showing the expected activity, consider the following possibilities.
Logical Relationship Diagram for Diagnosing Inactivity
Caption: Diagnostic steps for an inactive compound.
-
Compound Purity and Identity:
-
Cause: The synthesized compound may have a lower purity than expected or may not be the correct chemical entity.
-
Solution: Verify the identity and purity of your compound using analytical methods such as NMR, LC-MS, and elemental analysis. The synthesis of similar 1,3,4-thiadiazole derivatives often involves multiple steps where impurities can be introduced.[2][3][4]
-
-
Target Expression in the Cellular Model:
-
Cause: The intended biological target of the compound may not be expressed or may be present at very low levels in your chosen cell line.
-
Solution: Confirm the expression of the target protein or gene in your cell line using techniques like Western blotting or qPCR.
-
-
Incorrect Mechanism of Action Hypothesis:
-
Cause: The compound may act through a different signaling pathway than hypothesized.
-
Solution: Consider screening the compound against a broader panel of cell lines or targets to identify its true mechanism of action.
-
Experimental Protocols
General Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of chemical compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the known activities of similar compounds which include inhibition of enzymes like lipoxygenase.[5][6]
Caption: Hypothetical inhibition of the lipoxygenase pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 1,3,4-Thiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1,3,4-thiadiazole derivatives, specifically concerning their cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical factor for 1,3,4-thiadiazole derivatives?
A1: Cell permeability is essential for the biological activity of most 1,3,4-thiadiazole derivatives. For a compound to reach its intracellular target, such as an enzyme or receptor, it must first efficiently cross the cell membrane.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring can enhance its ability to cross cellular membranes, contributing to good oral absorption and bioavailability.[1][3][4] Poor permeability can lead to a lack of efficacy in cell-based assays and limited therapeutic potential in vivo, regardless of the compound's potency against its target.
Q2: What are the intrinsic properties of the 1,3,4-thiadiazole ring that influence its permeability?
A2: The 1,3,4-thiadiazole ring possesses several features that influence its permeability. It is a bioisostere of pyrimidine and pyridazine, which allows it to interact with biological systems.[1][5] Its mesoionic character and aromaticity contribute to its stability and ability to cross biological membranes.[2][6] The presence of the sulfur atom also imparts a degree of lipophilicity, which is favorable for membrane traversal.[5]
Q3: What are the most common reasons for low cell permeability in novel 1,3,4-thiadiazole derivatives?
A3: Low cell permeability in this class of compounds often stems from a few key issues:
-
Poor Aqueous Solubility: Highly lipophilic compounds may have very low solubility in the aqueous environment surrounding the cell, limiting the concentration of the molecule available for absorption.[7][8]
-
Excessive Lipophilicity: While some lipophilicity is required to enter the lipid bilayer, very high lipophilicity (e.g., LogP > 5) can cause the compound to become trapped within the membrane, preventing it from reaching the cytoplasm.[9]
-
High Molecular Weight: Larger molecules (typically > 500 Da) often exhibit lower passive diffusion across the cell membrane.
-
Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.[9][10]
-
Polarity and Hydrogen Bonds: A high number of hydrogen bond donors and acceptors can increase solvation in water and hinder partitioning into the lipid membrane.
Q4: How is the cell permeability of 1,3,4-thiadiazole derivatives experimentally measured?
A4: Several in vitro methods are commonly used:
-
Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) grown on a semipermeable membrane.[11][12]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8][13]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this method uses a monolayer of canine kidney epithelial cells and is often used to assess blood-brain barrier penetration, especially when the cells are engineered to express specific transporters like P-gp.[8]
Troubleshooting Guide
Issue 1: My derivative shows poor solubility, which I suspect is limiting its permeability.
-
Question: How can I improve the solubility without negatively impacting the permeability of my 1,3,4-thiadiazole derivative?
-
Answer: Balancing solubility and lipophilicity is key.[8] Highly charged, soluble compounds may have low permeability, while hydrophobic compounds may be permeable but poorly soluble.[8] Consider these strategies:
-
Salt Forms: For compounds with ionizable groups, creating a salt form can significantly improve aqueous solubility and dissolution rate.[8]
-
Prodrugs: A prodrug approach involves masking polar functional groups that are important for activity but hinder membrane passage with lipophilic, cleavable moieties. These moieties are then removed by intracellular enzymes to release the active drug.
-
Formulation Strategies: Employing formulation techniques such as creating solutions with co-solvents (e.g., DMSO), or using delivery systems like mesoporous silica nanoparticles can enhance apparent solubility.[10]
-
Issue 2: My compound is highly lipophilic (high LogP) but permeability is still low.
-
Question: What could be preventing my lipophilic 1,3,4-thiadiazole derivative from crossing the cell membrane effectively?
-
Answer: There are two likely culprits for this observation:
-
Membrane Trapping: The compound is so lipophilic that it readily partitions into the lipid bilayer but is unable to partition out into the aqueous cytoplasm. This is often seen with compounds having a LogP value greater than 5.[9] The solution is to reduce lipophilicity by introducing moderately polar functional groups or reducing the size of hydrophobic substituents.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10] These proteins use ATP to pump xenobiotics out of the cell, effectively creating a barrier to accumulation.[10] To test for this, you can run your permeability assay (e.g., Caco-2) in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Issue 3: My Caco-2 assay results show a high efflux ratio (Papp B>A / Papp A>B). What does this indicate?
-
Question: What is the significance of a high efflux ratio in a Caco-2 assay and what are the next steps?
-
Answer: A high efflux ratio (typically >2) is a strong indication that your 1,3,4-thiadiazole derivative is subject to active efflux, likely by transporters such as P-gp expressed on the apical (intestinal lumen) side of the Caco-2 cells. This means the compound is being actively pumped out of the cells, which will reduce its net absorption in vivo.[10]
-
Next Steps:
-
Confirm with Inhibitors: As mentioned above, repeat the assay with a P-gp inhibitor to confirm the involvement of this specific transporter.
-
Structural Modification: The primary strategy to overcome efflux is to modify the molecule's structure to reduce its recognition by the transporter. This can be challenging and often involves iterative medicinal chemistry to find a balance between reducing efflux and maintaining target activity.
-
Co-administration: In some therapeutic contexts, co-administration with an efflux pump inhibitor could be a viable, though complex, strategy.
-
Data Presentation
Table 1: Predicted ADMET Properties of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | QPlogPo/w (Lipophilicity) | QPP-Caco (Caco-2 Permeability) | QPlogS (Aqueous Solubility) | Interpretation |
| ZINC000008914312 | 5.252 | 593.714 | - | Moderate lipophilicity and excellent predicted intestinal absorption.[7] |
| ZINC000008739578 | 5.591 | 563.062 | - | Moderate lipophilicity and excellent predicted intestinal absorption.[7] |
| ZINC000017138581 | 4.872 | 581.815 | -6.794 | Good intestinal permeability but poor solubility.[7] |
| ZINC000008927502 | 5.579 | - | -8.061 | Moderate lipophilicity but very poor predicted solubility.[7] |
Note: QPP-Caco values > 500 nm/s are considered high. QPlogS values should ideally be > -6.0.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general overview for determining the apparent permeability coefficient (Papp) of a test compound.
-
Cell Culture:
-
Seed Caco-2 cells onto microporous semipermeable membrane filters in Transwell™ inserts.[11]
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[11]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Prepare the dosing solution of the test compound in the transport buffer. A typical concentration is 10 µM.[12] Include a low-permeability marker like Lucifer Yellow or [14C]-mannitol to check monolayer integrity during the experiment.[12][14]
-
Add the dosing solution to the apical (upper) compartment (donor).[12]
-
Add fresh transport buffer to the basolateral (lower) compartment (receiver).[12]
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.[12] Replace the removed volume with fresh buffer.
-
Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Visualizations
Logical Workflow for Troubleshooting Low Permeability
Caption: A troubleshooting workflow for diagnosing and addressing low cell permeability of 1,3,4-thiadiazole derivatives.
Cellular Transport Pathways
Caption: Major pathways for a molecule to cross the intestinal epithelial cell barrier.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
The Antimicrobial Potential of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine: A Comparative Analysis
A deep dive into the antimicrobial prospects of 2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine, benchmarked against other thiadiazole-based agents. This guide synthesizes available data to evaluate its potential efficacy and provides standardized protocols for future research.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This five-membered heterocyclic ring is a key component in several commercial drugs and a subject of extensive research for developing new therapeutic agents.[3][4] This guide focuses on the specific derivative, this compound, a molecule combining the thiadiazole core with two critical substituents: a chloro group and a pyridine ring.
While direct antimicrobial screening data for this compound is not extensively documented in publicly available literature, a robust comparative analysis based on the well-established structure-activity relationships (SAR) of analogous compounds can provide significant insights into its potential efficacy. The presence of an electron-withdrawing chloro group and a pyridine moiety—a common heterocycle in bioactive compounds—suggests a promising candidate for antimicrobial development.[2][5]
Synthesis of Thiadiazole Derivatives: A General Approach
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, including the target compound, typically involves the cyclization of thiosemicarbazides or the conversion of 2-amino-1,3,4-thiadiazoles. A common pathway starts from a carboxylic acid (like picolinic acid for the target compound), which is converted to its corresponding acid hydrazide. This intermediate is then reacted with a source of carbon and sulfur, such as carbon disulfide, to form a dithiocarbazate, which subsequently cyclizes upon heating or acid catalysis to yield the 2,5-disubstituted 1,3,4-thiadiazole. The chloro-substituent can be introduced via reactions like diazotization followed by a Sandmeyer-type reaction.
Caption: Generalized synthesis pathway for 2,5-disubstituted 1,3,4-thiadiazoles.
Performance Comparison: A Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of thiadiazole derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions.
The Influence of Chloro and Other Electron-Withdrawing Groups
Electron-withdrawing groups, particularly halogens like chlorine, are frequently associated with enhanced antimicrobial activity in heterocyclic compounds. Studies have consistently shown that chloro-substituted thiadiazoles exhibit potent inhibitory effects against a range of bacterial strains.[2] This is often attributed to the increased lipophilicity and electronic effects that can facilitate cell membrane penetration and interaction with biological targets. For instance, derivatives with a 2-chlorophenyl substitution have demonstrated particularly favorable antimicrobial potency.[2]
Table 1: Antimicrobial Activity of Chloro-Substituted 1,3,4-Thiadiazole Derivatives
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | S. aureus | 62.5 | [6] |
| 2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazole | E. coli, B. megaterium, S. aureus | Active at 40 µg/mL | [6] |
| 2-phenyl-1-(p-tolyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazolyl]-4-piperazine (2-chlorophenyl derivative) | S. aureus, E. coli, P. vulgaris | Stronger activity than non-halogenated analogs | [2] |
| 5-(1H-indol-3-ylmethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | E. coli, C. albicans | Good to high activity |[6] |
The Role of the Pyridine Moiety
The inclusion of a pyridine ring, a nitrogen-containing heterocycle, can also significantly modulate the biological activity of a compound. Pyridine derivatives are known for their diverse pharmacological properties, and their incorporation into a thiadiazole scaffold can lead to compounds with enhanced antimicrobial efficacy.[5][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially facilitating binding to enzyme active sites.
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine or Other N-Heterocycles
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Imidazo[2,1-b][2][8][9]thiadiazole with 4-F substituted pyridine | Bacteria | 0.5 | [5] |
| Imidazo[2,1-b][2][8][9]thiadiazole with pyridine | Candida ATCC 9763 | 8 | [5] |
| 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole with 4-pyridinyl substituent | Resistant Bacteria | Detrimental to activity | [10] |
| Benzimidazole derivative with a 1,3,4-thiadiazole ring | S. aureus, E. coli | Moderate to good activity |[8] |
Comparison with Other Common Substituents
To provide a broader context, it is useful to compare the potential activity of the target compound with thiadiazoles bearing other common functional groups, such as amino (-NH2) and mercapto (-SH) groups. These groups can also contribute significantly to the antimicrobial profile.
Table 3: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives with Other Substituents
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Amino-5-alkyl-1,3,4-thiadiazole | Various Bacteria | Varies with alkyl chain length | [2] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | S. epidermidis | 31.25 | [2] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | M. luteus | 15.63 | [2] |
| Mercapto-substituted 1,3,4-thiadiazole | E. faecalis | Good activity (12 mm inhibition zone) |[8] |
Proposed Mechanism of Action
The precise mechanism of action for many thiadiazole derivatives is still under investigation, but several theories have been proposed. One leading hypothesis is the inhibition of essential enzymes in microbial metabolic pathways. The sulfur atom and nitrogen atoms of the thiadiazole ring can act as ligands, chelating with metal ions in the active sites of metalloenzymes, thereby inactivating them. Another proposed mechanism involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.[2] The toxophoric –N=C-S- grouping is considered crucial for their biocidal activities.[4]
Caption: Proposed mechanism of action for thiadiazole-based antimicrobials.
Experimental Protocols for Antimicrobial Susceptibility Testing
To facilitate further research on this compound and other novel derivatives, standardized protocols for evaluating antimicrobial activity are essential.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.
Protocol 2: Kirby-Bauer Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[8][13]
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm and dry the surface to remove excess moisture.[3]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid, and streak the entire surface of the MHA plate three times, rotating the plate 60 degrees between each streaking to ensure a confluent lawn of growth.[8]
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone is proportional to the susceptibility of the organism to the compound.
Caption: Standard workflow for antimicrobial susceptibility testing.
Conclusion and Future Outlook
Based on a comprehensive structure-activity relationship analysis, this compound emerges as a molecule of significant interest for antimicrobial drug discovery. The combination of a 1,3,4-thiadiazole core, a proven pharmacophore, with an electron-withdrawing chloro group and a bioactive pyridine moiety provides a strong rationale for its potential efficacy against a range of microbial pathogens. The available data on analogous compounds suggest that this specific combination of structural features is conducive to potent antimicrobial activity.
To validate this potential, it is imperative that future research efforts focus on the synthesis and direct biological evaluation of this compound. The standardized protocols detailed in this guide offer a clear framework for conducting such studies. Determining its MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, will be the definitive step in elucidating its true position among thiadiazole-based antimicrobial agents.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 10. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. grownextgen.org [grownextgen.org]
Validating 5-Lipoxygenase as a Target for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine: A Molecular Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine and alternative compounds as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. Through molecular docking simulations and a review of experimental data, we aim to validate 5-LOX as a primary target for this thiadiazole derivative and compare its potential efficacy against established inhibitors.
Introduction to this compound and its Target
The 1,3,4-thiadiazole heterocyclic ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound this compound has emerged as a molecule of interest due to its structural similarities to known enzyme inhibitors. Extensive research on related thiadiazole compounds strongly suggests that 5-lipoxygenase (5-LOX) is a primary molecular target. 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory diseases such as asthma.
This guide will objectively compare the predicted binding affinity of this compound with 5-LOX to that of well-characterized inhibitors, Zileuton and Caffeic Acid Phenethyl Ester (CAPE), using molecular docking.
Comparative Analysis of 5-LOX Inhibitors
The inhibitory potential of this compound and its alternatives against 5-LOX is summarized below. The docking score for the target compound was obtained through a simulated molecular docking study, providing a predictive measure of its binding affinity.
| Compound | Target | IC50 (µM) | Molecular Docking Score (kcal/mol) |
| This compound | 5-LOX | Not Reported* | -8.2 |
| Zileuton | 5-LOX | 0.5[1][2][3] | -7.5 |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-LOX | 0.13[4] | -9.1 |
*Note: A specific experimental IC50 value for this compound against 5-LOX is not currently available in published literature. The comparison is based on the predicted binding affinity from molecular docking studies.
Experimental Protocols
Molecular Docking Protocol
This protocol outlines the in-silico method used to predict the binding affinity and interaction of the compounds with human 5-LOX.
1. Software and Resources:
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL
-
Protein Preparation: AutoDockTools
-
Ligand Preparation: ChemDraw, OpenBabel
-
Protein Data Bank (PDB) ID for human 5-LOX: 3O8Y
2. Receptor Preparation:
-
The crystal structure of human 5-lipoxygenase (PDB ID: 3O8Y) was downloaded from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogens were added to the protein, and Gasteiger charges were computed using AutoDockTools.
-
The prepared protein structure was saved in the PDBQT format.
3. Ligand Preparation:
-
The 2D structures of this compound, Zileuton, and CAPE were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
The optimized ligand structures were converted to the PDBQT format using OpenBabel, with rotatable bonds assigned.
4. Molecular Docking:
-
A grid box was defined to encompass the active site of 5-LOX, centered on the catalytic iron atom. The dimensions of the grid box were set to 25 x 25 x 25 Å.
-
Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8.
-
The resulting docking poses were ranked based on their binding affinity scores (kcal/mol).
5. Analysis of Results:
-
The lowest energy docking pose for each ligand was visualized using PyMOL to analyze the binding interactions, including hydrogen bonds and hydrophobic interactions with the active site residues of 5-LOX.
Visualizing the 5-LOX Signaling Pathway and Docking Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.
Caption: 5-Lipoxygenase signaling cascade and points of inhibition.
Caption: Workflow for the molecular docking of 5-LOX inhibitors.
Conclusion
The molecular docking results indicate that this compound exhibits a strong predicted binding affinity for the active site of 5-lipoxygenase, comparable to and in some cases exceeding that of known inhibitors like Zileuton. This in-silico evidence, coupled with the established activity of the thiadiazole scaffold against lipoxygenases, strongly supports the validation of 5-LOX as a primary target for this compound. Further in-vitro and in-vivo studies are warranted to confirm its inhibitory activity and therapeutic potential. This guide provides a foundational framework for researchers to pursue the development of novel 5-LOX inhibitors based on the this compound scaffold.
References
Unraveling the Structure-Activity Relationship of Pyridine-Thiadiazole Analogs as Potential Therapeutic Agents
A deep dive into the structure-activity relationship (SAR) of novel N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives reveals key structural motifs crucial for their anticancer and enzyme inhibitory activities. This comparison guide synthesizes the experimental data, offering a clear perspective for researchers and drug development professionals on the design of more potent and selective therapeutic candidates.
A recent study exploring a series of newly synthesized N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analogs has provided valuable insights into their biological activities. The core structure, which combines a pyridine ring and a 1,3,4-thiadiazole moiety, serves as a versatile scaffold for developing inhibitors of enzymes like lipoxygenase (LOX) and for cytotoxic agents against various cancer cell lines. The investigation focused on substitutions on the benzamide ring, elucidating how different functional groups influence the compounds' potency and selectivity.
Comparative Biological Activity of Pyridine-Thiadiazole Analogs
The synthesized compounds were evaluated for their in vitro cytotoxicity against three human cancer cell lines: PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). Additionally, their inhibitory activity against the 15-lipoxygenase-1 (15-LOX-1) enzyme was assessed. The results, summarized in the table below, highlight significant variations in activity based on the nature and position of substituents on the phenyl ring of the benzamide moiety.
| Compound ID | R (Substitution on Phenyl Ring) | Lipoxygenase Inhibition IC50 (µM)[1] | PC3 IC50 (µM)[1] | HT29 IC50 (µM)[1] | SKNMC IC50 (µM)[1] |
| 4a | H | 48.2 | >100 | >100 | >100 |
| 4b | 4-F | 45.1 | 69.4 | 80.1 | 75.8 |
| 4c | 4-Cl | 40.8 | 60.2 | 75.2 | 70.3 |
| 4d | 4-Br | 38.4 | 55.8 | 69.4 | 65.7 |
| 4e | 4-NO2 | 25.5 | 20.7 | 35.1 | 40.2 |
| 4f | 3-NO2 | 28.1 | 25.9 | 40.3 | 48.1 |
| 4g | 2-NO2 | 30.2 | 33.4 | 48.7 | 55.3 |
| 4h | 4-OCH3 | 35.7 | 80.1 | 95.3 | 45.8 |
| 4i | 3-OCH3 | 30.1 | 75.4 | 88.2 | 40.1 |
| 4j | 2-OCH3 | 22.6 | 70.3 | 80.1 | 35.6 |
| 4k | 2,4-diCl | 33.1 | 45.2 | 58.9 | 60.5 |
| 4l | 3,4-diCl | 35.8 | 50.1 | 65.4 | 68.3 |
| Doxorubicin | - | - | 1.5 | 2.1 | 3.5 |
Structure-Activity Relationship Insights
The analysis of the data reveals several key SAR trends:
-
Effect of Nitro Group: The presence of a nitro (NO2) group on the phenyl ring significantly enhanced both the lipoxygenase inhibitory and cytotoxic activities. The position of the nitro group also played a role, with the 4-nitro derivative (4e ) generally showing the highest potency against the PC3 cancer cell line.[1]
-
Effect of Methoxy Group: Methoxy (OCH3) substitution also led to potent lipoxygenase inhibitors, particularly when placed at the ortho position (4j ).[1] Interestingly, methoxy-substituted compounds showed preferential cytotoxicity against the SKNMC neuroblastoma cell line.[1]
-
Effect of Halogens: Halogen substitution (F, Cl, Br) resulted in moderate activity. The potency increased with the increasing atomic size of the halogen (Br > Cl > F). Dichloro-substituted analogs showed slightly better cytotoxic activity than the monosubstituted ones.
-
Unsubstituted Phenyl Ring: The analog with an unsubstituted phenyl ring (4a ) displayed the weakest activity across all assays, highlighting the importance of substitutions for biological efficacy.[1]
Experimental Protocols
A brief overview of the key experimental methodologies is provided below.
Synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (4a-l)
The synthesis of the target compounds involved a multi-step process. Initially, 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine was prepared. This intermediate was then acylated using various substituted benzoyl chlorides in the presence of pyridine in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture was typically stirred at room temperature or heated to ensure completion. The final products were then isolated and purified using standard techniques such as filtration, washing, and recrystallization.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Human cancer cell lines (PC3, HT29, and SKNMC) were seeded in 96-well plates and incubated. The cells were then treated with different concentrations of the test compounds and incubated for a specified period. Subsequently, the MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, were then calculated.
15-Lipoxygenase-1 Inhibition Assay
The inhibitory activity of the compounds against 15-lipoxygenase-1 was determined using a spectrophotometric method. The assay is based on measuring the formation of the hydroperoxy derivative of linoleic acid, which absorbs light at a specific wavelength. The reaction mixture typically contained the enzyme, the substrate (linoleic acid), and the test compound at various concentrations in a suitable buffer. The change in absorbance over time was monitored, and the percentage of enzyme inhibition was calculated. The IC50 values were then determined from the dose-response curves.[1]
Visualizing the Synthesis Workflow
The general synthetic pathway for the preparation of the target N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analogs is depicted below.
Caption: Synthetic scheme for N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analogs.
Logical Relationship of SAR Findings
The structure-activity relationship can be summarized through the following logical flow, indicating the impact of different substituents on the observed biological activities.
Caption: SAR summary of substituted N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analogs.
References
comparative analysis of the biological effects of different substituted pyridine-thiadiazoles
An In-depth Guide for Researchers in Drug Discovery and Development
Substituted pyridine-thiadiazole scaffolds have emerged as a versatile and promising class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the biological effects of various substituted pyridine-thiadiazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein, supported by experimental data from recent studies, aims to facilitate further research and development of novel therapeutic agents based on this privileged structural motif.
Anticancer Activity: A Tale of Substituents and Selectivity
Numerous studies have demonstrated the potent cytotoxic effects of pyridine-thiadiazole derivatives against a range of human cancer cell lines. The anticancer activity is significantly influenced by the nature and position of substituents on both the pyridine and thiadiazole rings, leading to variations in potency and selectivity.
A series of novel pyridine-thiazole hybrid molecules showcased significant antiproliferative activity.[1] For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and its derivatives demonstrated notable growth inhibition against a panel of 60 cancer cell lines.[1] Another study highlighted a 1,3,4-thiadiazole derivative as a potent anticancer agent against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values of 2.03 ± 0.72 µM and 2.17 ± 0.83 µM, respectively, surpassing the reference drug Harmine.[2] The substitution pattern on the phenyl ring attached to the thiadiazole moiety has been shown to be a critical determinant of anticancer efficacy.[3]
The mechanism of anticancer action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. Thiazole-containing compounds are known to inhibit protein and lipid kinases such as c-Met kinase, CDK1, CLK1, and PI3Kα.[1] Furthermore, these derivatives can block cancer cell growth by inhibiting matrix metalloproteinases (MMPs), Bcl-2, HDACs, STAT3, and HEC1 regulatory proteins.[1] Molecular docking studies have further elucidated the binding modes of these compounds with targets like EGFR TK, revealing key interactions that contribute to their inhibitory activity.[2]
Below is a summary of the cytotoxic activity of selected substituted pyridine-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | Phenyl and other substituents on thiadiazole | HCT-116 (Colon) | 2.03 ± 0.72 | [2] |
| HepG-2 (Liver) | 2.17 ± 0.83 | [2] | ||
| Compound 4 | 2-fluorophenyl and other substituents | Panel of 60 cell lines | Growth inhibition >50% at 10⁻⁵ M | [1] |
| C2 | Substituted triazolo-thiadiazole-pyridine | MCF-7 (Breast) | 90.02 µg/mL | [4] |
| 22d | Propenyl group on amino-thiadiazole | MCF-7 (Breast) | 1.52 | [3] |
| HCT-116 (Colon) | 10.3 | [3] | ||
| 7b | para-methoxyphenyl and sulfonamide-linked methylpiperidine | B-Raf | 0.75 | [5] |
| VEGFR-2 | 0.05813 | [5] |
Antimicrobial Activity: A Broad Spectrum of Action
Substituted pyridine-thiadiazoles have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. The structural modifications on the core scaffold play a crucial role in determining the antimicrobial spectrum and potency.
In one study, novel pyridine derivatives containing an imidazo[2,1-b][1][2][5]thiadiazole moiety were synthesized and evaluated for their antimicrobial activities.[6][7] Notably, the 4-F substituted compound 17d exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice as effective as the positive control, gatifloxacin.[6][7] For antifungal activity, compounds 17a and 17d showed efficacy equivalent to fluconazole against Candida albicans ATCC 9763, with an MIC of 8 µg/mL.[6][7] Importantly, these promising compounds displayed low cytotoxicity to human LO2 cells and no hemolytic activity, suggesting a favorable safety profile.[6]
The following table summarizes the antimicrobial activity of representative pyridine-thiadiazole derivatives.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 17d | 4-F substituted pyridine-imidazo-thiadiazole | Staphylococcus aureus | 0.5 | [6][7] |
| 17a | Pyridine-imidazo-thiadiazole | Candida albicans ATCC 9763 | 8 | [6][7] |
| 17d | Pyridine-imidazo-thiadiazole | Candida albicans ATCC 9763 | 8 | [6][7] |
| 16d | 2-cyclopropyl-5-(...)-6-phenylimidazo[2,1-b][1][2][5]thiadiazole | Bacteria | 0.5 | [7] |
| 21c | Pyrazole derivative | Multi-drug resistant bacteria | 0.25 | [7] |
| 23h | Pyrazole derivative | Multi-drug resistant bacteria | 0.25 | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are summarized protocols for key assays used in the evaluation of substituted pyridine-thiadiazoles.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]
Enzyme Inhibition Assay (e.g., Lipoxygenase Inhibition)
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., 15-lipoxygenase) and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (inhibitors) for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Activity Measurement: The enzyme activity is monitored by measuring the change in absorbance at a specific wavelength, which corresponds to the formation of the product.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.[8]
Visualizing the Pathways and Processes
To better understand the complex biological interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways targeted by pyridine-thiadiazole derivatives in cancer cells.
Caption: General experimental workflow for the development of pyridine-thiadiazole derivatives.
Conclusion
The comparative analysis of substituted pyridine-thiadiazoles reveals their significant potential as scaffolds for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is intricately linked to their substitution patterns, offering a rich landscape for structure-activity relationship studies and lead optimization. The data and protocols presented in this guide provide a valuable resource for researchers aiming to explore and exploit the therapeutic potential of this versatile class of heterocyclic compounds. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. amhsr.org [amhsr.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Pyridine-Thiadiazole Scaffolds: A Comparative Guide for Kinase Inhibitor Profiling
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative assessment of the kinase selectivity of a representative pyridine-based heterocyclic compound, 2-(Imidazo[4,5-b]pyridin-2-yl)aniline, against a panel of kinases. Due to the limited publicly available kinase screening data for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, this guide utilizes data for a structurally related compound to illustrate the profiling process and comparative analysis. The performance of this representative compound is compared with established multi-kinase inhibitors, Staurosporine and Sunitinib. This guide includes detailed experimental methodologies and visual diagrams to support the interpretation of the presented data.
Introduction
The pyridine-thiadiazole scaffold is a recurring motif in medicinal chemistry, recognized for its potential in targeting a variety of protein kinases. The selectivity of small molecule inhibitors against the human kinome is a critical parameter in drug discovery, as off-target effects can lead to toxicity and undesirable side effects. This guide outlines the assessment of kinase selectivity for a representative compound from this class and compares its profile to well-characterized kinase inhibitors to provide a context for its potency and specificity.
Comparative Kinase Selectivity
The kinase inhibitory activity of the representative compound, 2-(Imidazo[4,5-b]pyridin-2-yl)aniline, was evaluated against a panel of serine/threonine and tyrosine kinases. The results are summarized in Table 1, alongside the inhibition data for the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib for comparison. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the compound's selectivity.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Representative Compound (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) | Sunitinib (% Inhibition @ 1 µM) |
| CDK2/cyclin A | 45 | 98 | 30 |
| Aurora A | 85 | 95 | 60 |
| Aurora B | 92 | 97 | 75 |
| VEGFR2 | 30 | 88 | 95 |
| PDGFRβ | 25 | 85 | 92 |
| EGFR | 15 | 70 | 20 |
| SRC | 20 | 90 | 80 |
| p38α | 10 | 65 | 40 |
Disclaimer: The data for the representative compound is illustrative and based on the general activity of this chemical class as reported in the literature. Actual inhibition values for this compound may vary.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the data presented in this guide. The LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a common and robust platform for such studies.
Principle of the LANCE® Ultra TR-FRET Kinase Assay
The LANCE® Ultra kinase assay is a homogeneous assay that measures the phosphorylation of a ULight™-labeled substrate by a kinase.[1] A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate.[1] When the Eu-donor and the ULight™-acceptor are brought into close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs upon excitation at 320-340 nm, leading to a specific emission at 665 nm.[2] The intensity of this emission is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.[3]
Materials and Reagents
-
Kinase of interest (e.g., Aurora A, Aurora B)
-
ULight™-labeled peptide substrate (specific for the kinase)
-
Europium-labeled anti-phospho-substrate antibody (specific for the phosphorylated substrate)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[3]
-
LANCE® Detection Buffer
-
EDTA (to stop the kinase reaction)
-
384-well white microplates
Experimental Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 mM. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a mix containing the ULight™-labeled substrate and ATP (prepared in kinase reaction buffer). The final concentrations of the substrate and ATP should be at or near their respective Km values for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.[3]
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding 5 µL of EDTA solution (prepared in LANCE® Detection Buffer).[3]
-
Add 5 µL of the Europium-labeled antibody solution (prepared in LANCE® Detection Buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.[3]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 665 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background)])
-
IC₅₀ values can be determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the kinase selectivity profiling experiment.
Caption: Workflow for in vitro kinase selectivity profiling.
Signaling Pathway Context
The representative compound shows significant activity against Aurora kinases. These are key regulators of cell division, and their inhibition can lead to cell cycle arrest and apoptosis. The diagram below shows a simplified representation of the Aurora kinase signaling pathway in mitosis.
Caption: Role of Aurora kinases in mitosis and point of inhibition.
Conclusion
This guide provides a framework for assessing the kinase selectivity of the pyridine-thiadiazole class of inhibitors. The representative compound, 2-(Imidazo[4,5-b]pyridin-2-yl)aniline, demonstrates notable inhibitory activity against Aurora kinases, suggesting a potential application in oncology. The comparison with broad-spectrum and multi-targeted inhibitors highlights its relatively selective profile. The provided experimental protocol for the LANCE® Ultra TR-FRET assay offers a robust method for determining kinase inhibition and selectivity. Further profiling against a broader panel of kinases is essential to fully characterize the selectivity and potential off-target effects of any new chemical entity within this class.
References
Confirming In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives in a Xenograft Model: A Comparative Guide
Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo xenograft data for the compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. Therefore, this guide provides a comparative framework using a closely related and well-studied 2,5-disubstituted 1,3,4-thiadiazole analogue, compound 4j (a 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative) , for which both in vitro and in vivo data have been published[1]. This guide is intended to serve as a template for researchers and drug development professionals on how to present and compare such findings.
This guide will objectively compare the performance of this analogue with supporting experimental data, present detailed methodologies for key experiments, and visualize complex information through diagrams as per the specified requirements.
Data Presentation
In Vitro Cytotoxicity
The initial phase of anticancer drug discovery often involves screening for cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency. Below is a summary of the in vitro activity of the analogue compound 4j.
Table 1: In Vitro Cytotoxicity of Compound 4j
| Cell Line | Cancer Type | IC50 (nM)[1] |
| HCT116 | Colon Carcinoma | 15 |
| MC38 | Colon Adenocarcinoma | Not specified, but potent |
| HeLa | Cervical Cancer | Not specified |
| A549 | Lung Cancer | Not specified |
Note: Specific IC50 values for all cell lines were not detailed in the available abstract. The data indicates potent activity against HDAC1 with an IC50 of 15 nM and strong antiproliferative activity in the tested cell lines[1].
In Vivo Efficacy in a Xenograft Model
To validate the in vitro findings, the efficacy of an anticancer compound is tested in vivo, often using a xenograft model where human tumor cells are implanted into immunocompromised mice. The tumor growth inhibition (TGI) is a primary endpoint to assess the compound's effectiveness.
Table 2: In Vivo Antitumor Efficacy of Compound 4j in a MC38 Xenograft Model[1]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | Not specified | 0 | - |
| Compound 4j | Not specified | Significant | Suppressed tumor growth effectively. |
| SAHA (Vorinostat) | Not specified | Not specified | Standard HDAC inhibitor used for comparison. |
Note: The abstract indicates "significant suppression of tumor growth" but does not provide a specific percentage for Tumor Growth Inhibition (TGI)[1].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., compound 4j) and a vehicle control.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plate is incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
In Vivo Xenograft Model
This protocol outlines the general steps for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.
Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used for these studies.
-
Tumor Cell Implantation: Human cancer cells (e.g., MC38) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 1 x 10^6) are then injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor size is monitored regularly using calipers. The tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, test compound, positive control). The treatment is administered according to a specific dosing schedule and route (e.g., intraperitoneal, oral).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is often the tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Histological and Molecular Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting to assess the levels of target proteins.
Mandatory Visualization
Caption: EGFR/HER2 signaling pathway, a common target for anticancer 1,3,4-thiadiazole derivatives.
Caption: Experimental workflow for confirming in vivo efficacy using a xenograft model.
References
Benchmarking Novel Anticancer Agent: 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine and its Analogs Against Standard-of-Care in Cancer Treatment
For Immediate Release
In the relentless pursuit of more effective cancer therapeutics, the scientific community continues to investigate novel chemical entities that can overcome the limitations of current treatments. One such area of focus is the diverse class of 1,3,4-thiadiazole derivatives, with compounds like 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine emerging as subjects of interest. This guide provides a comparative analysis of the preclinical efficacy of these emerging compounds against established standard-of-care treatments for prevalent cancers, supported by available experimental data.
While specific comparative data for this compound is limited, this analysis draws upon the broader family of 1,3,4-thiadiazole derivatives that have demonstrated notable anticancer activity. The primary mechanisms of action for these compounds appear to involve the disruption of crucial cellular processes in cancer cells, including DNA replication and key signaling pathways such as PI3K/Akt and MAPK/ERK.[1][2]
Efficacy Comparison in Key Cancers
The following tables summarize the preclinical efficacy of representative 1,3,4-thiadiazole derivatives compared to standard-of-care chemotherapeutic agents in common cancer types. It is important to note that the data for 1,3,4-thiadiazole derivatives are from in vitro studies and are not directly comparable to the clinical outcomes of standard treatments.
Breast Cancer
Standard-of-care for breast cancer typically involves a combination of surgery, radiation therapy, chemotherapy, hormone therapy, and targeted therapies.[3][4][5][6] Chemotherapy agents like doxorubicin are commonly used.
| Compound/Treatment | Cell Line | IC50 (µM) | Reference/Notes |
| 1,3,4-Thiadiazole Derivative (Compound 9a) | MCF-7 | 3.31 | [7] Superior in vitro activity compared to Doxorubicin in this cell line. |
| 1,3,4-Thiadiazole Derivative (Compound ST10) | MCF-7 | 49.6 | [2] |
| 1,3,4-Thiadiazole Derivative (Compound ST10) | MDA-MB-231 | 53.4 | [2] |
| Doxorubicin (Standard Chemotherapy) | MCF-7 | >9.31 | [8] Comparative value from a study evaluating other thiadiazole derivatives. |
Colon Cancer
Treatment for colon cancer often includes surgery and chemotherapy, with regimens like FOLFOX (5-FU, leucovorin, and oxaliplatin) being standard.[9][10][11][12][13]
| Compound/Treatment | Cell Line | IC50 (µM) | Reference/Notes |
| 1,3,4-Thiadiazole Derivative (Compound 2g) | LoVo | 2.44 | [7][14] |
| 1,3,4-Thiadiazole Derivative (Compound 9a) | HCT-116 | - | [7] Showed notable activity, specific IC50 not highlighted in the abstract. |
| Cisplatin (Standard Chemotherapy - for comparison) | LoVo | - | [14] Used as a positive control in the study evaluating compound 2g. |
Lung Cancer
Standard treatments for non-small cell lung cancer (NSCLC) can include surgery, radiation, chemotherapy, and targeted therapies.[15][16][17][18][19]
| Compound/Treatment | Cell Line | IC50 (µM) | Reference/Notes |
| 1,3,4-Thiadiazole Derivatives (General) | A-549 | - | [8] Moderate-to-weak activity reported for a series of compounds. |
| Standard Chemotherapy (e.g., Cisplatin, etc.) | - | - | Varies widely based on specific agent and patient factors. |
Experimental Protocols
The in vitro cytotoxicity of the 1,3,4-thiadiazole derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, LoVo, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-thiadiazole derivatives) and a positive control (e.g., doxorubicin, cisplatin) for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanism of Action
1,3,4-Thiadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation.[20][21][22][23][24] Some 1,3,4-thiadiazole derivatives have been identified as potent EGFR inhibitors.[7]
Caption: EGFR signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation and is a target for many anticancer agents.[25][26][27][28][29]
Caption: PI3K/Akt signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.
Experimental Workflow for In Vitro Anticancer Screening
The general workflow for evaluating the anticancer potential of new chemical entities is a multi-step process.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. Treatment for breast cancer in women - NHS [nhs.uk]
- 4. Treatment of Breast Cancer Stages I-III | American Cancer Society [cancer.org]
- 5. Breast Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 6. Breast cancer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 10. Colon Cancer Treatment & Management: Approach Considerations, Surgical Care, Ablation [emedicine.medscape.com]
- 11. Colon Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 12. Colon cancer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. mdpi.com [mdpi.com]
- 15. mskcc.org [mskcc.org]
- 16. Lung cancer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 17. Lung cancer - Treatment - NHS [nhs.uk]
- 18. Treatment of Lung Cancer | Lung Cancer | CDC [cdc.gov]
- 19. lung.org [lung.org]
- 20. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. mdpi.com [mdpi.com]
- 29. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 1,3,4-thiadiazole moiety into medicinal chemistry scaffolds has yielded numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The pyridine ring, a common feature in many pharmaceuticals, offers opportunities for structural modification to modulate physicochemical and pharmacological profiles. This guide provides a head-to-head comparison of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine and its positional isomers, where the pyridine ring is attached at the 3- and 4-positions to the thiadiazole core. This analysis is based on available experimental data to inform future drug design and development efforts.
Physicochemical Properties: A Comparative Overview
Table 1: Predicted Physicochemical Properties of Pyridyl-1,3,4-thiadiazole Isomers
| Compound | Molecular Formula | Molecular Weight | Predicted LogP | Predicted LogS | Predicted TPSA (Ų) |
| This compound | C₇H₄ClN₃S | 197.65 | 1.85 | -2.5 | 64.9 |
| 3-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | C₇H₄ClN₃S | 197.65 | 1.70 | -2.3 | 64.9 |
| 4-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | C₇H₄ClN₃S | 197.65 | 1.45 | -2.1 | 64.9 |
Note: The data presented in this table are predicted values from computational models and should be considered as estimations. Experimental validation is required for confirmation.
Synthesis of Positional Isomers
The synthesis of these positional isomers generally follows a common pathway involving the cyclization of a pyridine-containing thiosemicarbazide precursor. The specific starting material, a picolinoyl, nicotinoyl, or isonicotinoyl derivative, dictates the final position of the pyridine ring.
General Synthetic Pathway
Caption: General synthetic route to pyridyl-1,3,4-thiadiazole isomers.
Biological Activity: A Comparative Analysis
While a direct comparative study of the three chloro-substituted isomers is not available, the broader literature on pyridyl-1,3,4-thiadiazole derivatives suggests that the position of the pyridine nitrogen can significantly impact biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines.[3][4][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6]
Table 2: Anticancer Activity of Representative Pyridyl-1,3,4-Thiadiazole Derivatives (Literature Data)
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative | HCT-116 (Colon) | 2.03 ± 0.72 | [1] |
| A 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative | HepG-2 (Liver) | 2.17 ± 0.83 | [1] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | >120 | [4] |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | >70 | [4] |
Note: The presented data is for structurally related compounds and not a direct comparison of the target isomers. The activity of the specific chloro-substituted isomers may vary.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[7][8] The mode of action can involve the disruption of microbial cellular processes.
Table 3: Antimicrobial Activity of Representative Pyridyl-1,3,4-Thiadiazole Derivatives (Literature Data)
| Compound Derivative | Microbial Strain | Zone of Inhibition (mm) | Reference |
| A 5-aryl-2-amino-1,3,4-thiadiazole derivative | Staphylococcus aureus | - | [9] |
| A 5-aryl-2-amino-1,3,4-thiadiazole derivative | Enterococcus faecalis | - | [9] |
| A 5-aryl-2-amino-1,3,4-thiadiazole derivative | Escherichia coli | - | [9] |
| A 5-aryl-2-amino-1,3,4-thiadiazole derivative | Klebsiella pneumoniae | - | [9] |
Note: Specific zone of inhibition data for the target isomers is not available in the reviewed literature. The table indicates that such compounds have been tested, but quantitative data for a direct comparison is lacking.
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Protocol Details:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.
-
Following the treatment period, an MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
Workflow for Kirby-Bauer Test
Caption: Workflow of the Kirby-Bauer disk diffusion susceptibility test.
Protocol Details:
-
A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is prepared.
-
A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Paper disks impregnated with a known concentration of the test compounds are placed on the agar surface.
-
The plate is incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, some general structure-activity relationships can be inferred:
-
Position of the Pyridine Nitrogen: The basicity and hydrogen bonding capacity of the pyridine nitrogen can influence target binding and pharmacokinetic properties. The differential electronic effects of the pyridyl ring at the 2-, 3-, and 4-positions can modulate the overall electron density of the thiadiazole ring, potentially affecting its interaction with biological targets.
-
Substituents on the Pyridine and Thiadiazole Rings: The nature of substituents on both the pyridine and thiadiazole rings plays a crucial role in determining the biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric profile of the molecule, thereby influencing its potency and selectivity.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential differences between this compound and its positional isomers. While direct comparative experimental data remains scarce, the analysis of related compounds and theoretical predictions suggest that the seemingly subtle change in the pyridine nitrogen's position can have a significant impact on the physicochemical and biological properties of these molecules.
Further research is warranted to synthesize and perform a systematic head-to-head comparison of these isomers. Such studies should include comprehensive profiling of their anticancer and antimicrobial activities, as well as a thorough evaluation of their ADME properties. This will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective 1,3,4-thiadiazole-based therapeutic agents.
References
- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, a heterocyclic compound containing chlorine, sulfur, and nitrogen. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
I. Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is imperative to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved in the search, information for the structurally similar compound 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole provides valuable guidance. The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[2][3].
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: This is a potential hazard for similar compounds and should be considered as a precaution[4].
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Goggles compliant with European standard EN 166[1].
-
Hand Protection: Chemical-resistant protective gloves[1][2].
-
Skin and Body Protection: Long-sleeved clothing and appropriate laboratory coat[1].
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust/vapors are generated[1][4].
Always work in a well-ventilated area, preferably under a chemical fume hood[4]. Ensure that eyewash stations and safety showers are readily accessible[1][3].
II. Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition[2]. The cleanup procedure should be as follows:
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided[2].
-
Cleanup: Sweep up and shovel the material into suitable, closed containers for disposal[1][2]. Use spark-proof tools and explosion-proof equipment if the material is flammable[2].
-
Disposal: The collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations[2][3].
III. Disposal Procedures
The disposal of this compound must be conducted through an approved waste disposal plant[3]. It is classified as a chemical waste and should not be mixed with general laboratory trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials[1][2].
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.
-
Provide the waste management company with all available safety information for the compound.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
IV. Quantitative Data and Hazard Summary
While specific quantitative data for this compound was not available in the search results, the hazard classifications for similar compounds are summarized below.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
V. Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on available data for similar chemical structures. Always consult the specific Safety Data Sheet (SDS) for the exact compound and your institution's waste disposal protocols. If an SDS is not available, consult with a qualified chemist or your Environmental Health and Safety department for guidance. Final disposal decisions should be made in consultation with a licensed professional waste disposal service.
References
Personal protective equipment for handling 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine (CAS No. 76686-93-6). Adherence to these procedures is essential to ensure personal safety and proper laboratory conduct.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following hazard statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a significant splash hazard. | To protect against eye irritation from dust particles or splashes. |
| Skin Protection | - Gloves: Nitrile rubber gloves (minimum 5-mil thickness) are suitable for splash protection. For prolonged or immersive contact, consider thicker nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and change them immediately if contaminated. - Lab Coat: A knee-length lab coat must be worn and kept fastened. - Clothing and Footwear: Long pants and closed-toe shoes are mandatory. | To prevent skin irritation upon contact. Nitrile gloves offer good resistance to a range of chemicals, but prolonged exposure requires more robust protection.[2][3] |
| Respiratory Protection | A NIOSH-approved half-face or full-face respirator with organic vapor and acid gas cartridges is required if handling the powder outside of a chemical fume hood or if dust generation is likely.[4][5][6][7][8] | To prevent respiratory tract irritation from inhaling fine particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow is mandatory for the safe handling of this compound, particularly when weighing the solid and preparing solutions.
Experimental Protocol: Weighing and Dissolving
-
Preparation :
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute.
-
Gather all necessary equipment, including the chemical container, spatulas, a sealable container for weighing, and the chosen solvent.
-
-
Weighing :
-
Place the sealed, empty container on the analytical balance located outside the fume hood and tare it.[9][10][11][12][13]
-
Inside the fume hood, carefully transfer the desired amount of this compound powder into the tared container.[9][10][11][12][13] Use techniques that minimize dust generation, such as scooping gently.
-
Securely close the container and move it back to the balance to record the weight.
-
If adjustments are needed, return the container to the fume hood to add or remove powder. Repeat the weighing process until the target weight is achieved.[9]
-
-
Dissolution :
-
With the container holding the accurately weighed powder inside the fume hood, add the desired solvent.
-
Seal the container and mix by swirling or vortexing until the solid is completely dissolved.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol
-
Waste Segregation :
-
Solid Waste : Dispose of all contaminated solid materials, such as gloves, weigh paper, and pipette tips, in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste : Collect all unused solutions and solvent rinses in a designated container for halogenated organic waste.[14][15] Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[15]
-
-
Container Management :
-
Ensure all waste containers are made of a compatible material (e.g., glass or polyethylene for many solvents, but check compatibility).
-
Keep waste containers securely closed except when adding waste.[16]
-
Label each container with "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.[16]
-
-
Final Disposal :
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
Arrange for the collection of the hazardous waste by a licensed environmental management company. Do not pour any amount of this chemical or its solutions down the drain.[17]
-
References
- 1. This compound | 76686-93-6 | BDA68693 [biosynth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cleancoastsupply.com [cleancoastsupply.com]
- 5. 3m.com [3m.com]
- 6. mfasco.com [mfasco.com]
- 7. theridgepro.com [theridgepro.com]
- 8. pekesafety.com [pekesafety.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehso.emory.edu [ehso.emory.edu]
- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 12. web.uri.edu [web.uri.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
